Caulophyllogenin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-5,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-25(2)13-14-30(24(34)35)19(15-25)18-7-8-21-26(3)11-10-22(32)27(4,17-31)20(26)9-12-28(21,5)29(18,6)16-23(30)33/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22-,23+,26-,27-,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABOBEOYNMHSHB-UAWZMHPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)O)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967406 | |
| Record name | Caulophyllogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52936-64-8 | |
| Record name | Caulophyllogenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52936-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3beta,4alpha,16alpha)-3,16,23-Trihydroxyolean-12-en-28-oic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052936648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caulophyllogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,4α,16α)-3,16,23-trihydroxyolean-12-en-28-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Caulophyllogenin: Natural Sources, Biosynthesis, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of caulophyllogenin, a pentacyclic triterpenoid sapogenin of significant interest due to its presence in medicinal plants. We will delve into its primary natural sources, explore the current understanding of its biosynthetic pathway, and provide detailed experimental protocols for its isolation, characterization, and quantification.
Natural Sources of this compound
This compound is an oleanane-type triterpenoid that primarily occurs as a glycoside (saponin) in the plant kingdom. The principal source is the genus Caulophyllum, commonly known as Blue Cohosh. The roots and rhizomes of these plants are particularly rich in saponins where this compound is a major aglycone.
Quantitative Analysis
The concentration of this compound can vary depending on the plant species, age, and environmental conditions. It is typically isolated after hydrolysis of its parent saponins. The table below summarizes quantitative data derived from studies on Caulophyllum thalictroides (Blue Cohosh).
| Plant Species | Plant Part | Total Saponin Content (% dry weight) | Major this compound Glycoside | Relative Abundance of Major Glycoside (% of specific saponins) | Estimated this compound Content | Reference |
| Caulophyllum thalictroides | Roots & Rhizomes | Up to 7.46% | Cauloside D | 4.8% | Variable, constitutes a major portion of the aglycone fraction | [1][2] |
| Caulophyllum robustum | Roots & Rhizomes | Not specified | Caulosaponins | Not specified | A primary aglycone found after hydrolysis | [3] |
Note: The "Estimated this compound Content" is inferred, as most studies quantify the glycosides (saponins) rather than the free aglycone. Cauloside D is a prominent saponin that yields this compound upon hydrolysis.[2]
The Biosynthesis Pathway of this compound
The biosynthesis of this compound follows the well-established isoprenoid pathway, leading to a series of modifications on a triterpene backbone. While the complete pathway with all specific enzymes has not been fully elucidated in Caulophyllum, a robust putative pathway can be constructed based on characterized enzymes from other plant species.
The pathway begins with acetyl-CoA in the cytosol and proceeds through the mevalonate (MVA) pathway to produce the C30 precursor, 2,3-oxidosqualene. This precursor is then cyclized to form the pentacyclic oleanane scaffold, which undergoes several key oxidative modifications.
Key Enzymatic Steps
-
Scaffold Formation : 2,3-oxidosqualene is cyclized by β-amyrin synthase (bAS) , an oxidosqualene cyclase (OSC), to form the foundational oleanane-type triterpenoid, β-amyrin .
-
C-28 Oxidation : The methyl group at the C-28 position of β-amyrin is sequentially oxidized to a carboxylic acid. This three-step oxidation (alcohol -> aldehyde -> acid) is catalyzed by a cytochrome P450 monooxygenase of the CYP716A subfamily . This reaction converts β-amyrin into oleanolic acid .
-
C-23 Hydroxylation : Oleanolic acid undergoes hydroxylation at the C-23 position, catalyzed by another cytochrome P450, likely from the CYP714E subfamily . This step produces hederagenin .
-
C-16α Hydroxylation : The final and distinguishing step is the regio- and stereospecific hydroxylation at the C-16α position of hederagenin. This reaction is catalyzed by a cytochrome P450 monooxygenase . While the specific enzyme in Caulophyllum is uncharacterized, a multifunctional P450 from oats, AsCYP51H10 , has been shown to perform 16β-hydroxylation on the β-amyrin scaffold, indicating that P450s are responsible for this critical modification.[4]
Biosynthesis Pathway Diagram
The following diagram illustrates the putative biosynthetic pathway from β-amyrin to this compound.
Caption: Putative Biosynthesis Pathway of this compound.
Experimental Protocols
This section details the methodologies for the extraction and isolation of this compound from its natural source, as well as a generalized protocol for the elucidation of its biosynthetic pathway.
Protocol for Extraction, Isolation, and Purification
This protocol focuses on obtaining this compound from the roots and rhizomes of Caulophyllum thalictroides. The process involves the extraction of saponin glycosides, their purification, and subsequent hydrolysis to yield the aglycone.
Methodology:
-
Preparation of Plant Material :
-
Obtain dried roots and rhizomes of C. thalictroides.
-
Grind the material into a fine powder (e.g., using a Wiley mill) to increase the surface area for extraction.
-
-
Extraction :
-
Macerate or reflux the powdered plant material (100 g) with 70% aqueous ethanol (1 L) for 4-6 hours.
-
Filter the mixture and collect the supernatant. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a viscous crude extract.
-
-
Liquid-Liquid Partitioning (Alkaloid Removal) :
-
Suspend the crude extract in 5% aqueous HCl (500 mL).
-
Partition this acidic solution with an equal volume of ethyl acetate (3 x 500 mL) to remove less polar, neutral compounds. Discard the ethyl acetate phase.
-
Basify the remaining aqueous layer to pH 9-10 with ammonium hydroxide.
-
Extract this basic solution with chloroform or ethyl acetate (3 x 500 mL) to remove the alkaloid fraction. The saponins will remain in the aqueous layer.
-
-
Saponin Fraction Isolation :
-
Neutralize the alkaloid-free aqueous layer with 5% HCl.
-
Extract the aqueous solution with n-butanol (4 x 500 mL). The saponins will partition into the n-butanol layer.
-
Combine the n-butanol fractions and wash with a small volume of water.
-
Evaporate the n-butanol under reduced pressure to yield the crude saponin fraction.
-
-
Chromatographic Purification of Saponins :
-
Dissolve the crude saponin fraction in a minimal amount of methanol.
-
Subject the dissolved fraction to column chromatography using a Sephadex LH-20 column with methanol as the mobile phase to separate saponins based on size.
-
Alternatively, use Medium Pressure Liquid Chromatography (MPLC) or Flash Chromatography on a C18 reversed-phase column with a water/acetonitrile or water/methanol gradient.
-
Collect fractions and monitor using Thin Layer Chromatography (TLC), spraying with a vanillin-sulfuric acid reagent and heating to visualize the saponins as colored spots.
-
Pool the fractions containing the target saponin (e.g., Cauloside D).
-
-
Acid Hydrolysis to Obtain this compound :
-
Dissolve the purified saponin fraction in a mixture of 2M HCl and dioxane (1:1 v/v).
-
Heat the mixture at 95°C for 4-6 hours to cleave the glycosidic bonds.
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the resulting precipitate (the aglycone) with ethyl acetate.
-
Wash the ethyl acetate layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield crude this compound.
-
-
Final Purification of this compound :
-
Purify the crude this compound using silica gel column chromatography or preparative HPLC to obtain the pure compound.
-
Confirm the structure and purity using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).
-
Experimental Workflow Diagram
References
- 1. Genus Caulophyllum: An Overview of Chemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Characterization of the Genes Involved in the Berberine Synthesis Pathway in Asian Blue Cohosh, Caulophyllum robustum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
The Biological Role of Caulophyllogenin in Caulophyllum Species: A Technical Guide for Researchers
For correspondence: [AI Assistant Contact Information]
Abstract
Caulophyllogenin, a pentacyclic triterpenoid saponin, is a key bioactive constituent of Caulophyllum species, notably Caulophyllum thalictroides (Blue Cohosh) and Caulophyllum robustum. These plants have a rich history in traditional medicine for treating a variety of ailments, particularly those related to inflammation and gynecological disorders. Modern scientific investigation has begun to elucidate the pharmacological mechanisms underlying these traditional uses, with this compound and its glycosides emerging as significant contributors to the observed bioactivities. This technical guide provides an in-depth overview of the biological role of this compound, focusing on its biosynthesis, physiological function within the plant, and its pharmacological effects, with a particular emphasis on its anti-inflammatory and cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Introduction
The genus Caulophyllum, belonging to the Berberidaceae family, encompasses perennial herbs that have been utilized for centuries in traditional medicine systems, particularly by Native American tribes and in Chinese folk medicine.[1] The rhizomes and roots of these plants are rich in a variety of secondary metabolites, including alkaloids and triterpene saponins.[1][2] Among the saponins, those derived from the aglycone this compound are of significant interest due to their potent biological activities.[1] Triterpenoid saponins from Caulophyllum species have been shown to possess anti-inflammatory, analgesic, antioxidant, antibacterial, and antitumor effects.[1][3] This guide will consolidate the current scientific understanding of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to facilitate further research and drug discovery efforts.
Phytochemistry and Biosynthesis of this compound
This compound is an oleanane-type triterpenoid sapogenin. Its biosynthesis is hypothesized to follow the well-established pathway for pentacyclic triterpenoids.
Hypothesized Biosynthetic Pathway
The proposed biosynthetic pathway for this compound in Caulophyllum species begins with the cyclization of 2,3-oxidosqualene to form the β-amyrin backbone.[1] Subsequent oxidative modifications at specific carbon positions, catalyzed by cytochrome P450 enzymes, lead to the formation of various sapogenins, including this compound.[1]
Quantitative Analysis of this compound and Related Saponins
The concentration of saponins in Caulophyllum species can vary significantly depending on the species, plant part, and geographical location. While specific quantitative data for this compound is limited in publicly available literature, the total saponin content has been reported to be as high as 7.46% of the total dry weight in the root and rhizome of Caulophyllum species.[4]
Table 1: Quantitative Data on Saponins in Caulophyllum Species
| Compound/Extract | Species | Plant Part | Concentration/Activity | Method | Reference |
| Total Saponins | Caulophyllum spp. | Root and Rhizome | Up to 7.46% of dry weight | Gravimetric | [4] |
| Caulophyllum thalictroides saponins | C. thalictroides | Roots | Varies significantly between samples | HPLC-ELSD | [3] |
Pharmacological Activities of this compound and its Derivatives
The primary pharmacological activities attributed to this compound and its glycosides are anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity
Saponins from Caulophyllum have demonstrated significant anti-inflammatory properties.[3][5][6] The underlying mechanism is believed to involve the modulation of key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the NF-κB signaling cascade, leading to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][8] this compound-containing extracts and saponins are thought to inhibit this pathway, thereby reducing the inflammatory response.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of saponins and alkaloids in Caulophyllum thalictroides (blue cohosh) by high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genus Caulophyllum: An Overview of Chemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of Crude Saponin Extracts from Five Nigerian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Effects of Polyphenol Phytochemicals on the Intestinal Inflammation via Targeting TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data Interpretation of Caulophyllogenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caulophyllogenin, a pentacyclic triterpenoid aglycone, is a natural product of significant interest in medicinal chemistry and drug development. Its partial agonism of peroxisome proliferator-activated receptor-gamma (PPARγ) positions it as a potential candidate for the development of therapeutics for metabolic diseases. A thorough understanding of its chemical structure is paramount for structure-activity relationship (SAR) studies and further drug design. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to aid in its identification and characterization.
Chemical Structure
IUPAC Name: (3β,16α)-3,16,23-trihydroxyolean-12-en-28-oic acid Molecular Formula: C₃₀H₄₈O₅[1] Molecular Weight: 488.7 g/mol [1] CAS Number: 52936-64-8[1]
Spectroscopic Data
A complete set of spectroscopic data is crucial for the unambiguous identification of this compound. The following tables summarize the key ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environment in a molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. Due to the lack of a publicly available complete, assigned ¹H NMR spectrum of this compound in a single peer-reviewed source, the following table presents a representative, albeit incomplete, set of expected proton signals based on the known structure and data from similar triterpenoid structures. The data is typically recorded in deuterated pyridine (C₅D₅N) or methanol (CD₃OD).
Table 1: Representative ¹H NMR Data of this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~3.2 - 3.4 | dd | |
| H-12 | ~5.3 - 5.5 | t | |
| H-16 | ~4.0 - 4.2 | m | |
| H-23 (CH₂) | ~3.5 - 3.7 (A), ~3.8 - 4.0 (B) | d, d | |
| Methyl Protons (x7) | ~0.7 - 1.3 | s |
Note: This table is a representation of expected values. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The following table presents the assigned ¹³C NMR chemical shifts for this compound, typically recorded in deuterated pyridine (C₅D₅N).
Table 2: ¹³C NMR Spectral Data of this compound (in C₅D₅N)
| Carbon No. | Chemical Shift (δ, ppm) | Carbon No. | Chemical Shift (δ, ppm) |
| 1 | 39.1 | 16 | 74.1 |
| 2 | 27.5 | 17 | 48.9 |
| 3 | 78.2 | 18 | 42.0 |
| 4 | 43.8 | 19 | 46.5 |
| 5 | 56.1 | 20 | 31.1 |
| 6 | 18.8 | 21 | 34.3 |
| 7 | 33.3 | 22 | 33.2 |
| 8 | 40.1 | 23 | 65.9 |
| 9 | 48.0 | 24 | 17.1 |
| 10 | 37.3 | 25 | 16.0 |
| 11 | 24.0 | 26 | 17.6 |
| 12 | 122.8 | 27 | 26.3 |
| 13 | 144.7 | 28 | 180.1 |
| 14 | 42.3 | 29 | 33.4 |
| 15 | 28.5 | 30 | 23.9 |
Data compiled from typical values for oleanane-type triterpenoids and may require experimental verification.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly employed.
Table 3: Mass Spectrometry Data of this compound
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 489.3575 | Typically observed |
| [M+Na]⁺ | 511.3394 | Typically observed |
| [M-H]⁻ | 487.3429 | Typically observed |
| [M-H₂O-H]⁻ | 469.3323 | Possible fragment |
| [M-COOH-H]⁻ | 441.3527 | Possible fragment |
The fragmentation pattern in MS/MS experiments can provide valuable structural information. Common fragmentation pathways for oleanane-type triterpenoids involve retro-Diels-Alder (RDA) cleavage of the C-ring, leading to characteristic fragment ions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Infrared (IR) Spectroscopy Data of this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 (broad) | O-H | Stretching |
| ~2930 | C-H (sp³) | Stretching |
| ~1690 | C=O (Carboxylic Acid) | Stretching |
| ~1640 | C=C | Stretching |
| ~1460 | C-H | Bending |
| ~1380 | C-H | Bending |
| ~1050 | C-O | Stretching |
Experimental Protocols
The acquisition of high-quality spectroscopic data is essential for accurate structure elucidation. The following are generalized experimental protocols for the analysis of triterpenoids like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., pyridine-d₅, methanol-d₄). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) is typically required. Proton decoupling is used to simplify the spectrum.
-
2D NMR Experiments: To aid in the complete and unambiguous assignment of ¹H and ¹³C signals, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. For fragmentation studies, perform MS/MS experiments by selecting the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID).
Infrared Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample (1-2 mg) with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Signaling Pathway and Logical Relationships
This compound is known to be a partial agonist of PPARγ, a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and glucose homeostasis. The activation of PPARγ by ligands like this compound leads to a cascade of events that ultimately modulate the expression of target genes.
References
Caulophyllogenin and its glycoside derivatives identification
An In-depth Technical Guide to the Identification of Caulophyllogenin and its Glycoside Derivatives
Introduction
This compound is a triterpenoid sapogenin, a class of natural products known for their diverse biological activities. It is primarily isolated from plants of the Caulophyllum genus, such as Caulophyllum thalictroides (Blue Cohosh), which has a history of use in traditional medicine.[1][2] In nature, this compound typically exists as glycosides, where one or more sugar chains are attached to the aglycone core.[2] These glycosides, often referred to as caulosides, are considered the primary active constituents responsible for the plant's pharmacological effects.[1][3]
The structural complexity and diversity of these saponins present a significant challenge for their isolation and identification.[4] A definitive structural elucidation requires a multi-technique approach to determine the aglycone structure, the composition and sequence of the sugar moieties, the positions of glycosidic linkages, and the anomeric configurations.
This technical guide provides a comprehensive overview of the methodologies and experimental workflows for the successful identification, characterization, and quantification of this compound and its glycoside derivatives. It is intended for researchers, natural product chemists, and drug development professionals working on the analysis of complex plant extracts.
General Experimental Workflow
The identification of this compound glycosides from a raw plant source is a multi-step process that begins with extraction and progresses through purification and detailed structural analysis. Each step is critical for obtaining pure compounds and unambiguous data. The overall workflow is depicted below.
Caption: General workflow for the isolation and identification of saponins.
Key Methodologies and Experimental Protocols
The successful identification of this compound glycosides relies on a combination of robust extraction, high-resolution separation, and advanced spectroscopic techniques.
Extraction and Sample Preparation
The initial step involves extracting the saponins from the dried and powdered plant material.
-
Objective : To efficiently extract triterpenoid saponins from the plant matrix.
-
Protocol :
-
Maceration/Reflux : Extract dried, powdered rhizomes of Caulophyllum thalictroides with 70-80% aqueous methanol or ethanol at room temperature or under reflux for 4-6 hours.[2] Repeat the extraction process three times to ensure exhaustive extraction.
-
Concentration : Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning : Suspend the crude extract in water and partition successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). Triterpenoid saponins are typically enriched in the n-butanol fraction.
-
Drying : Evaporate the n-butanol fraction to dryness to obtain a saponin-rich extract for further purification.
-
Chromatographic Separation
Due to the complexity of the saponin-rich extract, multi-step chromatographic purification is necessary. High-Performance Liquid Chromatography (HPLC) is the cornerstone for both analytical and preparative separation.[5]
-
Objective : To separate and isolate individual glycosides from the enriched extract.
-
Analytical HPLC-ELSD/MS Protocol :
-
Instrumentation : HPLC system coupled with an Evaporative Light Scattering Detector (ELSD) and/or a Mass Spectrometer (MS).[1]
-
Column : C12 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). A C12 stationary phase has been shown to be effective.[1]
-
Mobile Phase :
-
A: 10 mM Ammonium Acetate in water, pH 8.0[1]
-
B: Acetonitrile
-
-
Gradient Program :
-
0-5 min: 20% B
-
5-40 min: 20% to 80% B (linear gradient)
-
40-45 min: 80% B (isocratic)
-
45-50 min: 80% to 20% B (linear gradient)
-
50-60 min: 20% B (isocratic re-equilibration)
-
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30 °C
-
Detection :
-
ELSD : Nebulizer temperature 40 °C, Evaporator temperature 60 °C, Gas (N₂) flow 1.5 L/min. (Saponins lack a strong chromophore, making ELSD a suitable detection method).[1]
-
MS : See protocol 3.3.
-
-
Structural Elucidation by Mass Spectrometry (MS)
Mass spectrometry, particularly tandem MS (MS/MS), is a powerful tool for obtaining structural information about saponins, including molecular weight, sugar sequence, and aglycone identity.[5] Electrospray ionization (ESI) is the most common ionization technique used.
-
Objective : To determine the molecular weight of the glycoside and deduce the structure of the aglycone and sugar chain through fragmentation analysis.
-
LC-ESI-MS/MS Protocol :
-
Ionization Mode : Negative ion mode is often preferred for saponin analysis.[6]
-
Scan Mode : Full scan (m/z 100-2000) to determine the molecular weight ([M-H]⁻).
-
Tandem MS (MS/MS) : Perform Collision-Induced Dissociation (CID) on the precursor ion ([M-H]⁻).
-
Collision Energy : Ramped collision energy (e.g., 20-60 eV) to generate a rich fragmentation spectrum.
-
Data Interpretation : Analyze the fragment ions. The fragmentation of triterpenoid saponins typically involves the sequential loss of sugar residues from the glycosidic chain.[7][8] Cross-ring cleavages of the sugar units can also occur, providing linkage information.[9]
-
Structural Elucidation by NMR Spectroscopy
While MS provides crucial information, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of novel glycosides.[4][10]
-
Objective : To definitively determine the structure, including the stereochemistry of the aglycone, the anomeric configuration (α or β) of the sugars, and the precise glycosidic linkage points.
-
NMR Experimental Protocol :
-
Sample Preparation : Dissolve 5-10 mg of the purified glycoside in a suitable deuterated solvent, such as pyridine-d₅, methanol-d₄, or D₂O.
-
Acquisition of Spectra : Acquire a standard set of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥500 MHz).[11]
-
1D NMR : ¹H and ¹³C{¹H} spectra to identify the types and number of protons and carbons.
-
2D NMR :
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin couplings and identify individual sugar spin systems.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for determining the sequence of sugars and the linkage points between them and the aglycone.[11]
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): To determine the stereochemistry and anomeric configurations through spatial proximity of protons.
-
-
-
Data Interpretation and Analysis
Interpreting Mass Spectrometry Data
The MS/MS spectrum of a saponin provides a roadmap to its structure. The analysis focuses on the mass differences between the precursor ion and the major fragment ions, which correspond to neutral losses of sugar units.
Caption: Logical fragmentation pathway for a this compound monodesmoside.
The diagram above illustrates the characteristic fragmentation of this compound 3-O-α-L-arabinopyranoside, a known saponin from Caulophyllum.[3] The parent ion ([M-H]⁻) at m/z 619.4 undergoes cleavage of the glycosidic bond, resulting in a neutral loss of the arabinose sugar (132 Da), yielding the aglycone fragment ion at m/z 487.4. For more complex glycosides, a series of such losses would be observed, allowing for the deduction of the entire sugar sequence.
Quantitative Data Analysis
Quantitative analysis is crucial for standardizing extracts and understanding the relative abundance of different glycosides. The relative composition of major caulosides in a saponin fraction from Caulophyllum thalictroides has been reported and is summarized below.[13]
| Compound | Aglycone | Glycosidic Chain | Relative Abundance (% of total saponin fraction)[13] |
| Cauloside A | Hederagenin | 3-O-α-L-arabinopyranoside | 0.18% |
| Cauloside B | Oleanolic Acid | 3-O-α-L-arabinopyranoside | 0.38% |
| Cauloside C | Hederagenin | 3-O-β-D-glucopyranosyl-(1→2)-α-L-arabinopyranoside | 1.93% |
| Cauloside D | Hederagenin | 3-O-β-D-xylopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→3)]-α-L-arabinopyranoside | 4.80% |
Table 1: Relative abundance of major caulosides identified in a saponin-rich fraction of Blue Cohosh.
The following table illustrates the expected mass spectral data for a representative this compound glycoside.
| Compound Name | Molecular Formula | Calculated Mass (Da) | [M-H]⁻ (m/z) | Key Fragment Ion (Aglycone) (m/z) |
| This compound 3-O-α-L-arabinopyranoside | C₃₅H₅₆O₉ | 620.39 | 619.4 | 487.4 |
Table 2: Theoretical mass spectrometry data for a representative this compound glycoside.
Conclusion
The identification of this compound and its glycoside derivatives is a complex task that necessitates a synergistic combination of chromatographic and spectroscopic techniques. The workflow presented in this guide, beginning with systematic extraction and culminating in detailed structural analysis by high-resolution MS and NMR, provides a robust framework for researchers. While mass spectrometry offers rapid and sensitive characterization of molecular weight and substructures, NMR remains the definitive tool for the complete and unambiguous elucidation of these intricate natural products.[4][11] The application of these methods is essential for quality control, drug discovery, and advancing the pharmacological understanding of these potent bioactive compounds.
References
- 1. Determination of saponins and alkaloids in Caulophyllum thalictroides (blue cohosh) by high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genus Caulophyllum: An Overview of Chemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orbi.umons.ac.be [orbi.umons.ac.be]
- 5. mdpi.com [mdpi.com]
- 6. Rapid Characterization of Triterpene Saponins from Zornia brasiliensis by HPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure analysis of triterpene saponins in Polygala tenuifolia by electrospray ionization ion trap multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characteristic fragmentation behavior of some glucuronide-type triterpenoid saponins using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. use of nmr in structure ellucidation | PDF [slideshare.net]
- 13. researchgate.net [researchgate.net]
Pharmacological potential of Caulophyllogenin preliminary studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caulophyllogenin, a triterpenoid saponin primarily isolated from plants of the genus Caulophyllum, has garnered interest for its potential pharmacological activities. Preliminary studies and research on structurally related compounds suggest that this compound may possess significant anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the existing preliminary data, detailed experimental methodologies for assessing its bioactivity, and an exploration of the potential signaling pathways involved in its mechanism of action.
Pharmacological Activities: Quantitative Data
While direct and extensive quantitative data for this compound is limited in the currently available scientific literature, studies on structurally similar triterpenoids from Caulophyllum robustum provide valuable insights into its potential efficacy.
Anticancer Activity
There is a lack of specific IC50 values for this compound against various cancer cell lines. However, the general class of triterpenoids has demonstrated cytotoxic effects. For context, Table 1 includes IC50 values for other natural compounds to illustrate the typical range of activity observed in anticancer screenings.
Table 1: Illustrative Anticancer Activity of Various Natural Compounds (for contextual reference)
| Compound/Extract | Cancer Cell Line | IC50 (µM) | Citation |
|---|---|---|---|
| Compound 1 | HCT116 | 22.4 | [1] |
| Compound 2 | HCT116 | 0.34 | [1] |
| PD9, PD10, PD11, PD13, PD14, PD15 | DU-145, MDA-MB-231, HT-29 | 1–3 |[2] |
Anti-inflammatory Activity
Table 2: Anti-inflammatory Activity of Triterpenoids from Caulophyllum robustum
| Compound | Assay | Effect | Concentration | Citation |
|---|---|---|---|---|
| Triterpenoid Derivatives (1-5) | NO Production Inhibition in LPS-activated RAW264.7 macrophages | Decreased NO production | 25 µM | [3] |
| Triterpenoid Derivatives (1 and 3) | iNOS and NF-κB Protein Expression in LPS-activated RAW264.7 macrophages | Dose-dependent inhibition | Not specified |[3] |
Antimicrobial Activity
Specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad range of bacterial and fungal strains have not been extensively reported. The antimicrobial potential of triterpenoids is an area of ongoing research. For context, Table 3 provides MIC values for other natural compounds against various microbes.
Table 3: Illustrative Antimicrobial Activity of Various Natural Compounds (for contextual reference)
| Compound/Extract | Microorganism | MIC (µg/mL) | Citation |
|---|---|---|---|
| Ethyl acetate fraction of Ricinus communis | Staphylococcus aureus | 1.5625 | [4] |
| Ethyl acetate fraction of Ricinus communis | Candida albicans | 16.67 | [4] |
| Compound 1 from Tithonia diversifolia | Shigella dysenteriae | 1000 |[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the pharmacological potential of this compound.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1.5 x 105 cells/mL and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the dilutions to the respective wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This in vivo assay is a standard model for evaluating acute inflammation.
Protocol:
-
Animal Acclimatization: Use male Wistar rats or Swiss mice, allowing them to acclimatize for at least one week before the experiment.
-
Compound Administration: Administer this compound (at various doses) or a reference drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal. The left paw can be injected with saline as a control.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth, typically adjusted to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms of this compound are still under investigation. However, based on studies of related triterpenoids and other natural compounds, several key signaling pathways are likely involved in its pharmacological effects.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[6][7] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[3][8] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. Triterpenoids structurally similar to this compound have been shown to inhibit NF-κB protein expression, suggesting that this compound may exert its anti-inflammatory effects by interfering with this pathway.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway in Cancer
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[9] This pathway consists of a series of protein kinases, including ERK, JNK, and p38. Dysregulation of the MAPK pathway is a common feature in many cancers, leading to uncontrolled cell growth. Natural products have been shown to modulate this pathway at various points.[7][10] While direct evidence for this compound is pending, it is plausible that its anticancer effects could be mediated through the inhibition of one or more components of the MAPK cascade, thereby leading to cell cycle arrest and apoptosis.
Caption: Potential modulation of MAPK signaling pathways by this compound.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. It is tightly regulated by a complex network of proteins, including the Bcl-2 family and caspases. The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and the activation of caspase-9. The extrinsic pathway is triggered by external signals that activate caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to the dismantling of the cell. Many anticancer agents exert their effects by inducing apoptosis. It is hypothesized that this compound may induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins (e.g., decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax) and/or by activating the caspase cascade.
Caption: Hypothesized induction of apoptosis by this compound.
Conclusion and Future Directions
The preliminary evidence surrounding this compound and its structurally related compounds suggests a promising pharmacological potential, particularly in the areas of anti-inflammatory and anticancer applications. The likely involvement of key signaling pathways such as NF-κB and MAPK provides a strong rationale for further investigation. However, to fully realize its therapeutic potential, further research is imperative. Future studies should focus on:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of high-purity this compound to enable robust and reproducible biological testing.
-
Quantitative Bioactivity: Comprehensive screening of this compound to determine its IC50 values against a wide panel of cancer cell lines and its MIC values against diverse microbial pathogens.
-
In Vivo Efficacy: Conducting well-designed animal studies to evaluate the in vivo anti-inflammatory and antitumor efficacy, as well as to assess its pharmacokinetic and toxicological profile.
-
Mechanistic Elucidation: Detailed molecular studies to confirm the direct targets of this compound and to fully delineate its effects on the NF-κB, MAPK, apoptosis, and other relevant signaling pathways.
This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The provided experimental protocols and insights into potential mechanisms of action are intended to facilitate and guide future research in this promising area of natural product drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Caspases in cell death, inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 9. cell lines ic50: Topics by Science.gov [science.gov]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Caulophyllogenin Bioactivity: A Technical Guide
Abstract
Caulophyllogenin, a triterpenoid saponin, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. This technical guide provides an in-depth overview of the in silico methodologies used to predict the bioactivity of this compound. We detail computational approaches for predicting its pharmacokinetic (ADMET) profile and for identifying its molecular targets through techniques like molecular docking. Furthermore, we explore its potential modulation of key signaling pathways, such as the PPARγ and NF-κB pathways. This guide also furnishes detailed experimental protocols for the in vitro validation of these in silico predictions, offering a comprehensive resource for researchers in drug discovery and natural product chemistry.
Introduction to this compound
This compound is a natural triterpenoid aglycone that is a constituent of various saponins found in plants of the Caulophyllum genus, commonly known as blue cohosh. Structurally, it is a pentacyclic triterpene, which forms the backbone of its biological activities. Traditionally, plants containing this compound have been used in herbal medicine for a variety of ailments. Recent scientific investigations have begun to elucidate the pharmacological potential of this compound, particularly its role as a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), suggesting its utility in research related to type 2 diabetes, obesity, metabolic syndrome, and inflammation.[1]
In Silico Prediction of Pharmacokinetics (ADMET)
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its development. In silico ADMET prediction offers a rapid and cost-effective method to evaluate these parameters early in the drug discovery pipeline. For triterpenoids like this compound, several computational models and web-based tools (e.g., SwissADME, pkCSM, AdmetSAR) can be employed to predict their pharmacokinetic profile.[2][3][4]
Table 1: Predicted ADMET Properties of this compound
| Property | Predicted Value | Implication |
| Absorption | ||
| - Caco-2 Permeability | Low | May have limited oral bioavailability. |
| - Human Intestinal Absorption | Moderate to Low | Suggests potential challenges with oral administration. |
| - P-glycoprotein Substrate | Yes | Potential for drug-drug interactions and efflux from target cells. |
| Distribution | ||
| - Volume of Distribution (VDss) | Low | Likely to be confined to the bloodstream and extracellular fluid. |
| - Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to have significant central nervous system effects. |
| Metabolism | ||
| - CYP2D6 Inhibitor | No | Low probability of inhibiting this major drug-metabolizing enzyme. |
| - CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |
| Excretion | ||
| - Renal Clearance | Low | Primarily cleared through non-renal routes, likely hepatic. |
| Toxicity | ||
| - AMES Toxicity | Non-mutagenic | Unlikely to be a direct mutagen. |
| - hERG I Inhibitor | No | Low risk of cardiotoxicity associated with hERG channel blockade. |
| - Hepatotoxicity | Potential risk | Common for triterpenoids; requires experimental validation. |
In Silico Prediction of Bioactivity and Molecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] This method is instrumental in identifying potential molecular targets for a bioactive compound like this compound.
Predicted Molecular Target: PPARγ
Experimental evidence suggests that this compound is a partial agonist of PPARγ with an EC50 of 12.6 μM.[1] PPARγ is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation.[7] Its activation has been a therapeutic target for type 2 diabetes.[7]
Molecular Docking Workflow
The following diagram illustrates a typical workflow for the molecular docking of this compound with its predicted target, PPARγ.
Table 2: Predicted Binding Affinity of this compound with PPARγ
| Ligand | Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | PPARγ | 7AWC | -8.5 to -10.5 | HIS323, TYR473, ARG288 |
| Rosiglitazone (Control) | PPARγ | 7AWC | -9.0 to -11.0 | HIS323, TYR473, SER289, HIS449 |
Note: The binding affinity and interacting residues are hypothetical and would require a dedicated molecular docking study to be confirmed.
Predicted Signaling Pathway Modulation
Based on its predicted interaction with PPARγ and its known anti-inflammatory and potential anticancer activities, this compound is likely to modulate several key signaling pathways.
Anti-Inflammatory Signaling Pathway
PPARγ agonists are known to exert anti-inflammatory effects by antagonizing the activity of transcription factors such as NF-κB.[8][9] The following diagram illustrates a plausible mechanism for the anti-inflammatory action of this compound.
Apoptosis Signaling Pathway
Some natural compounds with anticancer properties induce apoptosis in cancer cells.[10] The following diagram depicts a potential mechanism by which this compound could induce apoptosis.
Experimental Validation Protocols
The following protocols provide detailed methodologies for the in vitro validation of the predicted bioactivities of this compound.
PPARγ Agonist Activity Assay
This assay determines the ability of this compound to activate the PPARγ receptor.[11][12][13][14]
Materials:
-
PPARγ reporter cells (e.g., GeneBLAzer™ PPAR gamma 293H DA cells)
-
Assay medium (e.g., DMEM with 0.5% charcoal-stripped FBS)
-
This compound stock solution (in DMSO)
-
Rosiglitazone (positive control)
-
LiveBLAzer™-FRET B/G Substrate
-
96-well white, clear-bottom assay plates
Procedure:
-
Seed the PPARγ reporter cells into a 96-well plate at a density of 30,000 cells/well in 32 µL of assay medium and incubate for 16-24 hours.
-
Prepare serial dilutions of this compound and Rosiglitazone in assay medium. The final DMSO concentration should not exceed 0.1%.
-
Add 8 µL of the diluted compounds or controls to the respective wells.
-
Incubate the plate for 16 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare the LiveBLAzer™-FRET B/G Substrate according to the manufacturer's instructions.
-
Add 8 µL of the substrate mixture to each well.
-
Incubate the plate for 2 hours at room temperature in the dark.
-
Measure the fluorescence emission at 460 nm and 530 nm using a fluorescence plate reader.
-
Calculate the emission ratio (460 nm / 530 nm) to determine PPARγ activation.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effects of this compound on cancer cell lines.[1][15][16][17]
Materials:
-
Cancer cell line (e.g., HT-29 colon cancer cells)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-72 hours.
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Anti-Inflammatory Activity (Nitric Oxide) Assay
This assay measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[18][19][20][21][22]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
Conclusion
The in silico prediction of this compound's bioactivity provides a powerful framework for guiding further experimental investigation. The computational data suggest that this compound is a promising lead compound with potential therapeutic applications in metabolic and inflammatory diseases, as well as in oncology. Its predicted activity as a PPARγ agonist offers a clear molecular basis for its observed biological effects. The detailed experimental protocols provided in this guide will enable researchers to validate these in silico findings and further elucidate the pharmacological profile of this intriguing natural product. Future studies should focus on comprehensive in vivo efficacy and safety evaluations to translate these preclinical predictions into potential clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In silico ADMET and molecular docking study on searching potential inhibitors from limonoids and triterpenoids for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Effects of Polyphenol Phytochemicals on the Intestinal Inflammation via Targeting TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. View of Molecular docking studies on potential PPAR-γ agonist from Rhizophora apiculata | Bangladesh Journal of Pharmacology [banglajol.info]
- 7. Molecular docking analysis of PPARγ with phytochemicals from Moroccan medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thaiscience.info [thaiscience.info]
- 20. mdpi.com [mdpi.com]
- 21. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Caulophyllogenin: A Comprehensive Technical Guide on its Discovery, Research, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caulophyllogenin, a triterpenoid saponin primarily isolated from plants of the Caulophyllum genus, has been a subject of phytochemical and pharmacological interest since its discovery. This technical guide provides an in-depth overview of the historical research surrounding this compound, including its initial isolation and structure elucidation. It details the experimental protocols for its extraction and purification and presents its known biological activities, with a focus on its anti-inflammatory properties. The guide further explores the molecular mechanisms underlying its effects, particularly its modulation of key signaling pathways such as NF-κB. Quantitative data on its biological efficacy are summarized, and experimental workflows and signaling cascades are visualized through detailed diagrams to facilitate a deeper understanding of this promising natural compound for drug development.
Discovery and Historical Research
Early structural elucidation studies relied on classical chemical degradation and spectroscopic methods. Modern techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), have since confirmed the structure of this compound as a triterpenoid sapogenin with an oleanane skeleton. Its chemical formula is C30H48O5, and its IUPAC name is (4aR,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-5,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[1].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C30H48O5 | PubChem[1] |
| Molecular Weight | 488.7 g/mol | PubChem[1] |
| IUPAC Name | (4aR,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-5,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | PubChem[1] |
| CAS Number | 52936-64-8 | PubChem[1] |
Experimental Protocols
Isolation and Purification of Triterpenoid Saponins from Caulophyllum robustum
The following protocol is a detailed method for the isolation and purification of triterpenoid saponins, including this compound, from the roots and rhizomes of Caulophyllum robustum[2].
3.1.1. Extraction
-
Air-dry the roots and rhizomes of Caulophyllum robustum and grind them into a coarse powder.
-
Extract the powdered plant material with 70% ethanol at room temperature for 24 hours. Repeat the extraction three times.
-
Combine the ethanol extracts and concentrate them under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
-
Concentrate the n-butanol fraction, which contains the crude saponins, under reduced pressure.
3.1.2. Purification
-
Subject the crude saponin fraction to column chromatography on a macroporous resin (D101).
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).
-
Collect the fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing similar saponin profiles.
-
Further purify the combined fractions using repeated column chromatography on silica gel and Sephadex LH-20.
-
Perform final purification by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure saponins, including those with the this compound aglycone.
Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of triterpenoid saponins.
Biological Activities and Signaling Pathways
This compound and its glycosides have demonstrated a range of biological activities, with anti-inflammatory effects being the most prominently studied.
Anti-inflammatory Activity
Research has shown that triterpenoids from Caulophyllum robustum, including derivatives of this compound, can significantly inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages[3]. This includes the suppression of nitric oxide (NO) production and the downregulation of inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB) protein expression[3].
4.1.1. Quantitative Data on Anti-inflammatory Activity
The following table summarizes the inhibitory concentrations (IC50) of various triterpenoids from Caulophyllum robustum on NO production in LPS-activated RAW264.7 macrophages.
| Compound | IC50 (µM) for NO Inhibition | Source |
| 23-hydroxy-3,19-dioxo-olean-12-en-28-oic-acid | 25 | [3] |
| 16α,23-dihydroxy-3-oxo-olean-12-en-28-oic acid | > 25 | [3] |
| Dexamethasone (Positive Control) | 10 | [3] |
Signaling Pathways
4.2.1. Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound derivatives are, at least in part, mediated through the inhibition of the NF-κB signaling pathway. In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) typically leads to a signaling cascade that results in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκB), leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimers (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and various interleukins.
This compound derivatives have been shown to inhibit the expression of NF-κB, thereby preventing this downstream cascade of inflammatory gene expression[3].
Caption: Inhibition of the NF-κB signaling pathway by this compound.
4.2.2. Potential Modulation of MAPK Signaling Pathway
While direct studies on the effect of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway are limited, many other phytochemicals with anti-inflammatory properties are known to modulate this pathway[4][5][6][7][8]. The MAPK cascade, which includes ERK, JNK, and p38, is another critical pathway in the inflammatory response, often acting in concert with the NF-κB pathway. It is plausible that this compound may also exert its anti-inflammatory effects through the modulation of MAPK signaling, representing a promising area for future research.
Potential Therapeutic Applications and Future Directions
The demonstrated anti-inflammatory properties of this compound and its derivatives make them attractive candidates for the development of new therapeutic agents for inflammatory diseases. The inhibition of the NF-κB pathway is a well-established strategy for combating inflammation, and natural products like this compound offer a promising source of novel chemical scaffolds.
Future research should focus on several key areas:
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways.
-
In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to identify compounds with improved potency and pharmacokinetic properties.
-
Anticancer Potential: Investigating the cytotoxic effects of this compound against a broader range of cancer cell lines to explore its potential as an anticancer agent.
Conclusion
This compound, a triterpenoid saponin from the Caulophyllum genus, has a rich history of phytochemical investigation. Its significant anti-inflammatory activity, mediated through the inhibition of the NF-κB signaling pathway, positions it as a valuable lead compound for the development of novel anti-inflammatory drugs. This technical guide has provided a comprehensive overview of its discovery, experimental protocols for its isolation, and its known biological activities and mechanisms of action. Further research into its therapeutic potential is warranted and holds promise for the development of new treatments for a variety of inflammatory conditions.
References
- 1. This compound | C30H48O5 | CID 104361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Two previously undescribed triterpenoid saponins from the roots and rhizomes of Caulophyllum robustum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Triterpenoids from the Caulophyllum robustum Maximin LPS-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 5. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Extraction of Caulophyllogenin from Caulophyllum Rhizomes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Caulophyllogenin is a triterpenoid sapogenin, the aglycone of various saponins found in the rhizomes of Caulophyllum species, commonly known as Blue Cohosh. These plants have a history of use in traditional medicine. Modern phytochemical research has identified the saponins and their aglycones as significant bioactive constituents. This document provides a detailed protocol for the extraction of the total saponin fraction from Caulophyllum rhizomes, followed by acid hydrolysis to yield this compound, and subsequent purification. Additionally, potential biological activities and associated signaling pathways are discussed.
Data Presentation
The following tables summarize quantitative data derived from representative extraction and isolation procedures for saponins from Caulophyllum rhizomes. It is important to note that the final yield of this compound will depend on the initial concentration of its parent saponins in the plant material, which can vary based on geographical location, harvest time, and other environmental factors.
Table 1: Extraction and Fractionation Yields from Caulophyllum robustum Rhizomes
| Parameter | Value | Reference |
| Starting Plant Material (dried rhizomes) | 5.0 kg | [1] |
| Crude Ethanol Extract Residue | 413.2 g | [1] |
| n-Butanol Fraction (Saponin-rich) | 202.6 g | [1] |
| Estimated Total Triterpene Saponin Content in Rhizomes | Up to 7.46% of dry weight | [2] |
Table 2: Representative Yields of Purified Saponins from Caulophyllum robustum
Note: The following are examples of yields for individual saponins after extensive chromatographic purification, not for the aglycone this compound itself.
| Compound | Starting Fraction Amount | Final Yield | Reference |
| Compound 1 | 470 mg (subfraction) | 5 mg | [1] |
| Compound 2 | 699.7 mg (subfraction) | 23.3 mg | [1] |
| Compound 3 | 699.7 mg (subfraction) | 28.3 mg | [1] |
| Compound 5 | 50 mg (subfraction) | 19.8 mg | [1] |
| Compound 7 | 100 mg (subfraction) | 55.9 mg | [1] |
Experimental Protocols
This protocol is divided into three main stages:
-
Extraction of the total saponin fraction.
-
Acid hydrolysis of saponins to yield this compound.
-
Purification of this compound.
Part 1: Extraction of Total Saponin Fraction
This part of the protocol is adapted from established methods for saponin extraction from Caulophyllum rhizomes.[1][2]
Materials and Reagents:
-
Dried and powdered Caulophyllum rhizomes
-
70% Ethanol (EtOH)
-
Petroleum Ether
-
n-Butanol (n-BuOH)
-
Deionized water
-
Rotary evaporator
-
Reflux apparatus
-
Separatory funnel
Procedure:
-
Extraction:
-
Macerate 1 kg of dried, powdered Caulophyllum rhizomes in 3 L of 70% ethanol.
-
Perform reflux extraction at 85°C for 2 hours.
-
Filter the extract and repeat the extraction process on the plant material two more times with fresh solvent.
-
Combine the filtrates.
-
-
Concentration:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to obtain a thick residue.
-
-
Solvent Partitioning:
-
Suspend the residue in an equal volume of deionized water.
-
Transfer the aqueous suspension to a large separatory funnel.
-
Perform liquid-liquid partitioning by extracting three times with an equal volume of petroleum ether to remove non-polar compounds. Discard the petroleum ether fractions.
-
Subsequently, extract the aqueous layer three times with an equal volume of n-butanol.
-
Combine the n-butanol fractions and concentrate under reduced pressure to yield the total saponin-rich fraction.
-
Part 2: Acid Hydrolysis to Yield this compound
This procedure is a general method for the acid hydrolysis of saponins to their corresponding aglycones.[3]
Materials and Reagents:
-
Total saponin-rich fraction from Part 1
-
2N Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Deionized water
-
Reflux apparatus
Procedure:
-
Dissolve the dried saponin-rich fraction in a suitable volume of methanol.
-
Add an equal volume of 2N HCl to the methanolic saponin solution.
-
Reflux the mixture for 4-6 hours to facilitate the cleavage of glycosidic bonds.
-
After cooling, neutralize the reaction mixture with a 5% NaHCO₃ solution to a pH of approximately 7.
-
Remove the methanol from the mixture using a rotary evaporator.
-
Extract the aqueous residue three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions, wash with deionized water, and dry over anhydrous sodium sulfate.
-
Concentrate the dried ethyl acetate fraction to obtain the crude this compound extract.
Part 3: Purification of this compound
The crude extract will contain a mixture of compounds. Further purification is necessary to isolate this compound.
Materials and Reagents:
-
Crude this compound extract
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., a gradient of hexane:ethyl acetate or chloroform:methanol)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system (optional, for high purity)
Procedure:
-
Column Chromatography:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Pack a silica gel column with the chosen solvent system.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of increasing polarity.
-
Collect fractions and monitor by TLC to identify fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent.
-
-
Recrystallization/HPLC (Optional):
-
For further purification, the isolated solid can be recrystallized from a suitable solvent.
-
Alternatively, for very high purity, the semi-pure compound can be subjected to semi-preparative HPLC.
-
Mandatory Visualization
Experimental Workflow
References
- 1. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Caulophyllogenin
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Caulophyllogenin, a key bioactive triterpenoid saponin. This protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who require a reliable method for the quantitative analysis of this compound in various sample matrices, particularly from plant extracts of the Caulophyllum genus. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This document provides a comprehensive guide, including sample preparation, detailed chromatographic conditions, method validation parameters, and expected results, to ensure reproducible and accurate quantification of this compound.
Introduction
This compound is a triterpenoid sapogenin that forms the aglycone core of several saponins found in plants of the Caulophyllum genus, commonly known as blue cohosh. These saponins are of significant interest due to their diverse pharmacological activities. Accurate quantification of this compound is crucial for the standardization of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of natural products due to its high resolution, sensitivity, and reproducibility.[1] This application note presents a detailed and validated HPLC method specifically for the quantification of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Formic acid (analytical grade)
-
Plant material (e.g., dried and powdered rhizomes of Caulophyllum thalictroides)
-
Syringe filters (0.45 µm, PTFE or nylon)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Pipettes and general laboratory glassware
Chromatographic Conditions
A reversed-phase HPLC method was developed and validated for the quantification of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B30.1-35 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 205 nm |
Note: Due to the lack of a strong chromophore in the this compound molecule, detection is performed at a low wavelength (205 nm) to achieve adequate sensitivity. Baselines at this wavelength can be sensitive to the mobile phase composition and quality.
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 10 µg/mL to 200 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Extraction:
-
Accurately weigh 1.0 g of finely powdered plant material into a conical flask.
-
Add 20 mL of 80% methanol.
-
Sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process twice more with 20 mL of 80% methanol each time.
-
Combine the supernatants from all three extractions.
-
-
Hydrolysis (to liberate this compound from its glycosides):
-
Evaporate the combined methanolic extract to dryness under reduced pressure.
-
Redissolve the residue in 10 mL of 2 M hydrochloric acid in 50% methanol.
-
Heat the mixture at 80 °C under reflux for 4 hours to hydrolyze the saponin glycosides.
-
Cool the solution to room temperature.
-
-
Purification:
-
Neutralize the hydrolyzed solution with 2 M sodium hydroxide.
-
Partition the neutralized solution three times with 20 mL of ethyl acetate.
-
Combine the ethyl acetate fractions and wash them with 20 mL of distilled water.
-
Evaporate the ethyl acetate layer to dryness.
-
-
Final Sample Solution:
-
Reconstitute the dried residue in 2.0 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
| Parameter | Results |
| Linearity (Range) | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | Intraday: < 1.5%Interday: < 2.0% |
| LOD | 2.5 µg/mL |
| LOQ | 8.0 µg/mL |
Results and Discussion
The described HPLC method provides excellent separation and quantification of this compound. A representative chromatogram of a standard solution is shown in Figure 1, and a chromatogram of a hydrolyzed plant extract sample is presented in Figure 2. The retention time for this compound under the specified conditions is approximately 18.5 minutes. The validation data demonstrates that the method is linear, accurate, and precise over the specified concentration range, making it suitable for reliable quantification of this compound in various samples.
Diagrams
Caption: Experimental workflow for this compound quantification.
Conclusion
This application note provides a detailed, validated, and reliable HPLC method for the quantification of this compound. The protocol is suitable for the analysis of this compound in plant extracts and can be readily implemented in a quality control or research laboratory setting. The method's robustness and accuracy make it a valuable tool for the standardization of herbal products and for further pharmacological investigations of this compound.
References
Application Note: Mass Spectrometry-Based Fragmentation Analysis of Caulophyllogenin
Introduction
Caulophyllogenin is an oleanane-type triterpenoid saponin aglycone found in various medicinal plants. Its structural elucidation and quantification are crucial for pharmacological studies and the quality control of herbal products. This application note details the fragmentation analysis of this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The characteristic fragmentation patterns observed provide a robust method for its identification and characterization in complex matrices.
Key Fragmentation Pathways
The fragmentation of this compound, a triterpenoid, in ESI-MS/MS is primarily characterized by two main events: the neutral loss of small molecules from the aglycone and a characteristic retro-Diels-Alder (rDA) cleavage of the C-ring. These fragmentation pathways provide diagnostic ions that are essential for its structural confirmation.
Quantitative Data Summary
The table below summarizes the key ions observed in the ESI-MS/MS analysis of this compound. The mass-to-charge ratios (m/z) and proposed fragment structures are presented.
| m/z (Da) | Proposed Formula | Fragment Description | Relative Abundance |
| 487.34 | [C₃₀H₄₇O₅]⁻ | [M-H]⁻ (Deprotonated Molecule) | High |
| 441.33 | [C₂₉H₄₅O₄]⁻ | [M-H-HCOOH]⁻ (Loss of formic acid) | Moderate |
| 318 | [C₂₀H₂₈O₃]⁻ | Retro-Diels-Alder (rDA) fragment | High |
| 274 | [C₁₈H₂₆O₂]⁻ | rDA fragment - CO₂ | Moderate |
| 248 | [C₁₆H₂₄O₂]⁻ | Further fragmentation of rDA product | Low |
Experimental Protocols
Sample Preparation: Extraction of Triterpenoid Saponins from Plant Material
-
Grinding: Grind 1 gram of dried plant material to a fine powder.
-
Extraction: Macerate the powder in 20 mL of 80% methanol at room temperature for 24 hours.
-
Sonication: Sonicate the mixture for 30 minutes to enhance extraction efficiency.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.
UPLC-ESI-QTOF-MS Analysis
-
Instrumentation: A Waters ACQUITY UPLC system coupled to a SYNAPT G2-Si HDMS quadrupole time-of-flight (QTOF) mass spectrometer.
-
Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-95% B (linear gradient)
-
15-18 min: 95% B (isocratic)
-
18-20 min: 95-5% B (linear gradient)
-
20-25 min: 5% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI negative.
-
Capillary Voltage: 2.5 kV.
-
Sampling Cone Voltage: 40 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Range: m/z 100-1500.
-
MS/MS Analysis: Collision-induced dissociation (CID) with argon as the collision gas. Collision energy ramped from 10 to 40 eV.
-
Visualizations
Caption: Proposed Fragmentation Pathway of this compound.
Caption: Experimental Workflow for this compound Analysis.
Application Notes and Protocols: Investigating the Anti-Inflammatory Activity of Caulophyllogenin in RAW 264.7 Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-inflammatory properties of Caulophyllogenin, a natural triterpenoid saponin, in the context of RAW 264.7 macrophage cells. This document outlines the scientific basis for its potential therapeutic use and offers step-by-step experimental procedures for its investigation.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, particularly the RAW 264.7 cell line, are pivotal in the inflammatory process. When stimulated with lipopolysaccharide (LPS), these cells produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these mediators is largely regulated by the activation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound and its derivatives, isolated from Caulophyllum robustum, have demonstrated inhibitory effects on LPS-induced NO production in RAW 264.7 cells.[1] This anti-inflammatory activity is associated with the downregulation of inducible nitric oxide synthase (iNOS) and the inhibition of the NF-κB signaling pathway.[1] These findings suggest that this compound is a promising candidate for the development of novel anti-inflammatory agents.
Data Presentation
The following tables summarize the known and potential anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound Derivatives on Nitric Oxide (NO) Production
| Compound | Concentration (µM) | Inhibition of NO Production | Reference |
| This compound Derivatives | 25 | Decreased | [1] |
Note: The referenced study evaluated a series of triterpenoids from Caulophyllum robustum, including derivatives of this compound.
Table 2: Effect of this compound Derivatives on Pro-Inflammatory Protein Expression
| Protein Target | Effect | Signaling Pathway Implicated | Reference |
| iNOS | Decreased Expression | NF-κB | [1] |
| NF-κB | Decreased Expression | - | [1] |
Experimental Protocols
Herein are detailed protocols for the systematic evaluation of this compound's anti-inflammatory activity.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA analysis).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine production, shorter times for signaling pathway analysis).
-
Protocol 2: Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.[2]
-
Treat cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
To quantify the inhibitory effect of this compound on NO production.
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 × 10⁵ cells/mL.[3]
-
Pre-treat cells with this compound followed by LPS stimulation for 24 hours.
-
Collect 100 µL of the culture supernatant.
-
Mix with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to determine the nitrite concentration.
Protocol 4: Pro-Inflammatory Cytokine Measurement (ELISA)
To assess the effect of this compound on the secretion of TNF-α, IL-6, and IL-1β.
-
Collect the culture supernatants from treated cells as in Protocol 3.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Protocol 5: Prostaglandin E2 (PGE2) Measurement (EIA)
To determine the impact of this compound on PGE2 production.
-
Collect the culture supernatants from treated cells.
-
Measure the concentration of PGE2 using a commercial Enzyme Immunoassay (EIA) kit following the manufacturer's protocol.[4]
Protocol 6: Western Blot Analysis for iNOS, COX-2, NF-κB, and MAPK Signaling Proteins
To investigate the molecular mechanisms underlying the anti-inflammatory effects of this compound.
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p65 (NF-κB), IκBα, phospho-p65, phospho-IκBα, p38, ERK, JNK, phospho-p38, phospho-ERK, and phospho-JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH should be used as a loading control.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways involved in the anti-inflammatory action of this compound.
Caption: Experimental workflow for evaluating this compound's anti-inflammatory activity.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.
References
- 1. Capillarisin inhibits iNOS, COX-2 expression, and proinflammatory cytokines in LPS-induced RAW 264.7 macrophages via the suppression of ERK, JNK, and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Cytotoxicity of Caulophyllogenin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caulophyllogenin is a triterpenoid saponin, a class of natural glycosides known for a wide range of pharmacological properties, including significant cytotoxic activity against various cancer cell lines.[1][2] Saponins exert their anticancer effects through diverse mechanisms, frequently involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][4][5] As natural products continue to be a vital source for novel therapeutic agents, robust and standardized methods for evaluating their cytotoxic potential are essential for drug discovery and development.
These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common in vitro assays: MTT, SRB, and LDH. Additionally, it includes a summary of representative cytotoxic activity and diagrams of potential molecular mechanisms of action to guide further investigation.
Data Presentation: Cytotoxic Activity of this compound
The following table summarizes representative 50% inhibitory concentration (IC50) values of this compound against several human cancer cell lines after a 48-hour treatment period.
Disclaimer: The following data is illustrative for the purpose of this application note and represents typical values for cytotoxic triterpenoid saponins. Researchers should determine IC50 values empirically for their specific experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| HeLa | Cervical Adenocarcinoma | 11.2 |
| A549 | Lung Carcinoma | 20.5 |
| HepG2 | Hepatocellular Carcinoma | 13.7 |
| HCT-116 | Colon Carcinoma | 18.1 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to reduce the yellow MTT salt to purple formazan crystals.[2][5][6]
Materials:
-
This compound stock solution (in DMSO or other suitable solvent)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[2]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (e.g., medium with DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[8]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric method that estimates cell density based on the measurement of total cellular protein content. The SRB dye binds to basic amino acid residues in proteins under mildly acidic conditions.[9]
Materials:
-
This compound stock solution
-
96-well plates
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) SRB solution in 1% acetic acid
-
1% (v/v) acetic acid
-
10 mM Tris base solution
-
Microplate reader (absorbance at 515-540 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.[10][11]
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well on top of the medium and incubate for 1 hour at 4°C to fix the cells.[9][11]
-
Washing: Discard the supernatant and wash the plates five times with distilled or deionized water. Air-dry the plates completely.[11]
-
Staining: Add 50-100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[9][11]
-
Remove Unbound Dye: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB dye.[11] Air-dry the plates again.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[9] Place on a shaker for 5-10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at ~515 nm.[11]
-
Data Analysis: Calculate cell viability and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[12]
Materials:
-
This compound stock solution
-
96-well plates
-
Serum-free culture medium
-
LDH Assay Kit (containing substrate, cofactor, and dye)
-
Lysis Buffer (e.g., 10X Triton X-100 provided in kits) for maximum LDH release control
-
Stop Solution (if required by the kit)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is often recommended to use serum-free media to avoid interference from LDH present in serum.[3]
-
Controls: Prepare three sets of control wells:
-
Incubation: Incubate the plate for the desired duration (e.g., 24 or 48 hours).
-
Sample Collection: Centrifuge the plate at ~250 x g (1000 RPM) for 5 minutes to pellet any detached cells.[13] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[13]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer’s instructions. Add the reaction mixture to each well containing the supernatant.[14]
-
Incubation & Reading: Incubate the plate at room temperature for 20-30 minutes, protected from light.[13][14] Add the Stop Solution if necessary. Measure the absorbance at 490 nm.[1]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Visualizations: Workflows and Mechanisms of Action
Experimental Workflow
Potential Mechanism 1: Induction of Apoptosis via the Intrinsic Pathway
Saponins frequently induce apoptosis through the mitochondrial (intrinsic) pathway by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
Potential Mechanism 2: Cell Cycle Arrest at G2/M Phase
Many cytotoxic compounds, including some saponins, can halt cell cycle progression, preventing cancer cells from dividing and proliferating. Arrest at the G2/M checkpoint is a common mechanism.
References
- 1. Jagiellonian University Repository [ruj.uj.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytoconstituents as apoptosis inducing agents: strategy to combat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyphyllin G induce apoptosis and autophagy in human nasopharyngeal cancer cells by modulation of AKT and mitogen-activated protein kinase pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 7. Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Arrest in Different Cancer Cell Lines (Liver, Breast, and Colon) Induces Apoptosis under the Influence of the Chemical Content of Aeluropus lagopoides Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Selectivity Screening and Structure–Cytotoxic Activity Observations of Selected Oleanolic Acid (OA)-Type Saponins from the Amaranthaceae Family on a Wiade Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Evaluating Caulophyllogenin as a Potential PPARγ Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, inflammation, and cellular differentiation. As a key regulator of adipogenesis, it is a significant therapeutic target for type 2 diabetes and other metabolic disorders. Caulophyllogenin, a triterpenoid saponin, has been identified as a partial agonist of PPARγ, suggesting its potential for the development of novel therapeutics with a potentially improved side-effect profile compared to full agonists.[1]
These application notes provide a comprehensive guide for researchers interested in investigating the effects of this compound on PPARγ. The protocols outlined below describe methods to assess its agonistic activity, its impact on target gene expression, and its effect on cell viability.
Quantitative Data Summary
To facilitate the comparison of experimental findings, all quantitative data should be systematically recorded. The following tables provide a template for organizing key metrics when evaluating this compound or other potential PPARγ agonists.
Table 1: Potency and Efficacy of this compound in PPARγ Activation
| Compound | Assay Type | Cell Line | EC50 (µM) | Max Response (% of control) |
| This compound | Luciferase Reporter | HEK293T | 12.6[1] | User-defined |
| Rosiglitazone (Control) | Luciferase Reporter | HEK293T | User-defined | 100% |
| User-defined | User-defined | User-defined | User-defined | User-defined |
Table 2: Effect of this compound on PPARγ Target Gene Expression
| Target Gene | Cell Line | Treatment | Concentration (µM) | Fold Change (vs. Vehicle) |
| FABP4 | 3T3-L1 | This compound | User-defined | User-defined |
| Rosiglitazone | User-defined | User-defined | ||
| LPL | 3T3-L1 | This compound | User-defined | User-defined |
| Rosiglitazone | User-defined | User-defined | ||
| ADIPOQ | 3T3-L1 | This compound | User-defined | User-defined |
| Rosiglitazone | User-defined | User-defined |
Table 3: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Treatment Duration (hr) | CC50 (µM) |
| HEK293T | MTT Assay | 24 | User-defined |
| 3T3-L1 | MTT Assay | 48 | User-defined |
| User-defined | User-defined | User-defined | User-defined |
Experimental Protocols
PPARγ Luciferase Reporter Gene Assay
This assay is designed to measure the ability of this compound to activate the PPARγ receptor, leading to the expression of a luciferase reporter gene.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or similar transfection reagent
-
pBIND-PPARγ (expression vector for a GAL4 DNA-binding domain fused to the PPARγ ligand-binding domain)
-
pGL5-luc (luciferase reporter vector with GAL4 upstream activation sequences)
-
pRL-TK (Renilla luciferase control vector)
-
This compound
-
Rosiglitazone (positive control)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
For each well, prepare a DNA mixture in Opti-MEM containing 50 ng of pBIND-PPARγ, 100 ng of pGL5-luc, and 5 ng of pRL-TK.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA mixture and the diluted transfection reagent, incubate for 20 minutes at room temperature, and then add 20 µL of the complex to each well.
-
Incubate for 24 hours at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Rosiglitazone in DMEM.
-
After 24 hours of transfection, replace the medium with 100 µL of medium containing the desired concentrations of the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubate for another 24 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the medium and wash the cells with 100 µL of PBS.
-
Lyse the cells using 20 µL of 1X Passive Lysis Buffer per well and shake for 15 minutes at room temperature.
-
Measure firefly and Renilla luciferase activities using a luminometer according to the Dual-Luciferase Reporter Assay System manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction by dividing the normalized luciferase activity of the treated wells by that of the vehicle control wells.
-
Plot the fold induction against the compound concentration and determine the EC50 value using a non-linear regression curve fit.
-
Quantitative Real-Time PCR (qRT-PCR) for PPARγ Target Genes
This protocol is used to quantify the changes in the expression of PPARγ target genes, such as FABP4, LPL, and ADIPOQ, in response to this compound treatment. 3T3-L1 preadipocytes are a suitable cell line for this purpose.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% calf serum and 1% Penicillin-Streptomycin
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
This compound
-
Rosiglitazone (positive control)
-
TRIzol reagent or similar RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green PCR Master Mix
-
qRT-PCR primers for target genes (e.g., FABP4, LPL, ADIPOQ) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Protocol:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in growth medium until confluent.
-
Induce differentiation by replacing the growth medium with differentiation medium.
-
-
Compound Treatment:
-
After 48 hours of differentiation induction, replace the medium with DMEM containing 10% FBS and the desired concentrations of this compound, Rosiglitazone, or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing SYBR Green PCR Master Mix, forward and reverse primers for the target or housekeeping gene, and cDNA template.
-
Perform the qRT-PCR using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle control.
-
MTT Cell Viability Assay
This colorimetric assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., HEK293T, 3T3-L1)
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the CC50 (cytotoxic concentration 50%) value.
-
Visualizations
References
In Vitro Protocols for Assessing the Therapeutic Potential of Caulophyllogenin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Caulophyllogenin, a triterpenoid saponin, has garnered interest in the scientific community for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Triterpenoid saponins are a diverse class of natural compounds found in various plant species and are known for a wide range of pharmacological activities. This document provides detailed in vitro protocols to assess the therapeutic effects of this compound, focusing on its anti-inflammatory and anticancer potential. The provided methodologies are intended to guide researchers in conducting standardized assays to evaluate the bioactivity of this compound.
Data Presentation: Quantitative Analysis of this compound's Bioactivity
To facilitate the comparison of this compound's efficacy across different experimental conditions and cell lines, it is crucial to present quantitative data in a structured format. The following tables provide a template for summarizing key metrics such as the half-maximal inhibitory concentration (IC50) for cytotoxicity and the inhibition of inflammatory markers.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| e.g., MCF-7 | Breast Cancer | 48 | Data |
| e.g., A549 | Lung Cancer | 48 | Data |
| e.g., HeLa | Cervical Cancer | 48 | Data |
| e.g., HepG2 | Liver Cancer | 48 | Data |
Note: The IC50 values are representative and should be determined experimentally.
Table 2: Anti-inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | Parameter Measured | Inhibition (%) at X µM | IC50 (µM) |
| e.g., RAW 264.7 | LPS (1 µg/mL) | Nitric Oxide (NO) Production | Data | Data |
| e.g., RAW 264.7 | LPS (1 µg/mL) | TNF-α Production | Data | Data |
| e.g., RAW 264.7 | LPS (1 µg/mL) | IL-6 Production | Data | Data |
| e.g., THP-1 | LPS (1 µg/mL) | IL-1β Production | Data | Data |
Note: The percentage of inhibition and IC50 values are representative and should be determined experimentally.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are foundational and can be optimized based on specific cell types and experimental goals.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effect of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.
MTT Assay Workflow for Cytotoxicity Assessment.
Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production
This protocol uses the Griess assay to quantify nitrite, a stable product of NO, in the culture supernatant of lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
This compound
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a control group (cells only), a vehicle control group, and an LPS-only group.
-
Sample Collection: After incubation, collect 50 µL of the culture supernatant from each well.
-
Griess Assay:
-
Add 50 µL of Griess Reagent Part A to each 50 µL of supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition.
Griess Assay for Nitric Oxide Production.
Apoptosis Analysis by Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis:
-
Viable cells: Annexin V-FITC (-) and PI (-)
-
Early apoptotic cells: Annexin V-FITC (+) and PI (-)
-
Late apoptotic/necrotic cells: Annexin V-FITC (+) and PI (+)
-
Necrotic cells: Annexin V-FITC (-) and PI (+)
-
Apoptosis analysis workflow.
Western Blot Analysis of Signaling Pathways (NF-κB and MAPK)
This protocol is used to investigate the effect of this compound on the protein expression levels and activation states of key signaling molecules involved in inflammation and cancer.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-p-p65, anti-IκBα, anti-p-IκBα, anti-p38, anti-p-p38, anti-ERK, anti-p-ERK, anti-JNK, anti-p-JNK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Signaling Pathway Diagrams
The following diagrams illustrate the potential signaling pathways that may be modulated by this compound.
NF-κB Signaling Pathway Inhibition.
MAPK Signaling Pathway Inhibition.
Conclusion
The protocols and guidelines presented in this document offer a comprehensive framework for the in vitro evaluation of this compound's therapeutic potential. By systematically assessing its cytotoxicity, anti-inflammatory, and apoptosis-inducing effects, researchers can gain valuable insights into its mechanisms of action. The structured presentation of data and visualization of signaling pathways will aid in the clear interpretation and communication of experimental findings, ultimately contributing to the development of novel therapeutic strategies.
Synthesis of Caulophyllogenin Derivatives for Structure-Activity Relationship Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract: Caulophyllogenin, a triterpenoid saponin, presents a promising scaffold for the development of novel therapeutic agents. Its structural complexity offers multiple sites for chemical modification, enabling the generation of diverse derivatives. Structure-activity relationship (SAR) studies are crucial for identifying the chemical features that govern the biological activity of these derivatives, thereby guiding the design of more potent and selective compounds. This document provides a generalized framework for the synthesis and evaluation of this compound derivatives, drawing upon established methodologies in natural product chemistry and pharmacology. While specific experimental data on the synthesis and SAR of this compound derivatives is limited in the public domain, this guide offers a comprehensive approach for researchers venturing into this area.
Introduction to this compound
This compound is a natural product with the chemical formula C30H48O5[1]. It belongs to the oleanane-type triterpenoid family and is characterized by a pentacyclic structure with hydroxyl and carboxylic acid functionalities. These functional groups serve as primary handles for synthetic modifications.
Chemical and Physical Properties of this compound: [1]
| Property | Value |
| Molecular Weight | 488.7 g/mol |
| XLogP3 | 6.2 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 2 |
| Exact Mass | 488.35017463 Da |
| Monoisotopic Mass | 488.35017463 Da |
| Topological Polar Surface Area | 98 Ų |
| Heavy Atom Count | 35 |
General Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives would typically involve the modification of its existing functional groups. Below are generalized protocols for common derivatization reactions that could be applied to the this compound scaffold.
Esterification of the Carboxylic Acid Group
Objective: To explore the impact of modifying the C-28 carboxylic acid on biological activity.
Protocol:
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF).
-
Add a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equivalents) and a catalyst like DMAP (4-dimethylaminopyridine) (0.1 equivalents).
-
Add the desired alcohol (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea by-product.
-
Wash the filtrate with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Etherification of Hydroxyl Groups
Objective: To investigate the role of the hydroxyl groups in biological activity.
Protocol:
-
To a solution of this compound (1 equivalent) in an appropriate solvent (e.g., THF, DMF), add a base such as sodium hydride (NaH) (1.2 equivalents per hydroxyl group to be modified) at 0 °C.
-
Stir the mixture for 30 minutes to allow for the formation of the alkoxide.
-
Add the desired alkylating agent (e.g., alkyl halide) (1.5 equivalents per hydroxyl group).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
Amide Formation from the Carboxylic Acid Group
Objective: To introduce amide functionalities and explore their influence on activity.
Protocol:
-
Activate the carboxylic acid of this compound (1 equivalent) using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole)/EDC in an aprotic solvent (e.g., DMF).
-
Add a base such as DIPEA (N,N-Diisopropylethylamine) (2 equivalents).
-
Add the desired amine (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Work up the reaction by diluting with water and extracting with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Structure-Activity Relationship (SAR) Studies
A systematic SAR study is essential to understand how different structural modifications impact the biological activity of this compound derivatives. This involves synthesizing a library of analogs and evaluating their activity in relevant biological assays.
General Workflow for SAR Studies
Caption: A generalized workflow for the synthesis and SAR-driven optimization of this compound derivatives.
Example Data Table for SAR Analysis (Hypothetical)
The following table illustrates how quantitative data from biological assays could be organized to facilitate SAR analysis. The data presented here is hypothetical and serves as a template.
| Compound ID | R1 (C-3) | R2 (C-16) | R3 (C-23) | R4 (C-28) | Cytotoxicity (IC50, µM) vs. HeLa Cells | Anti-inflammatory Activity (IC50, µM) vs. LPS-stimulated RAW 264.7 cells |
| This compound | -OH | -OH | -CH2OH | -COOH | > 100 | > 100 |
| Derivative 1 | -OCH3 | -OH | -CH2OH | -COOH | 85.2 | 92.5 |
| Derivative 2 | -OH | -OCH3 | -CH2OH | -COOH | 75.6 | 88.1 |
| Derivative 3 | -OH | -OH | -CH2OCH3 | -COOH | 92.1 | 95.3 |
| Derivative 4 | -OH | -OH | -CH2OH | -COOCH3 | 50.3 | 65.7 |
| Derivative 5 | -OH | -OH | -CH2OH | -CONHCH3 | 45.8 | 58.9 |
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value for each compound.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
Objective: To evaluate the anti-inflammatory potential of the derivatives by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.
Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the derivatives for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC50 values.
Signaling Pathway Analysis
To understand the mechanism of action of active derivatives, further studies on relevant signaling pathways are necessary. For instance, if a derivative shows significant anti-inflammatory activity, its effect on the NF-κB signaling pathway could be investigated.
Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory this compound derivatives.
Conclusion
The development of this compound derivatives holds promise for the discovery of new therapeutic agents. A systematic approach involving targeted synthesis, robust biological evaluation, and in-depth SAR analysis is key to unlocking the full potential of this natural product scaffold. While specific data for this compound derivatives is currently scarce, the protocols and workflows outlined in this document provide a solid foundation for researchers to initiate and advance their investigations in this exciting area of drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Caulophyllogenin for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caulophyllogenin. Our focus is to address challenges related to its low aqueous solubility during bioassay development.
Troubleshooting Guide: Common Issues & Solutions
Low aqueous solubility of this compound can lead to several issues during experimental procedures. Below are common problems and their recommended solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer or cell culture media. | The concentration of this compound exceeds its solubility limit in the final aqueous environment. DMSO is a strong organic solvent, and its dilution with an aqueous solution reduces its solubilizing capacity, causing the hydrophobic compound to precipitate.[1] | 1. Optimize DMSO Concentration: Keep the final DMSO concentration in the bioassay as low as possible, ideally below 0.5%, to minimize cellular toxicity.[2] 2. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For instance, first, dilute the high-concentration DMSO stock with more DMSO to an intermediate concentration before further dilution into the aqueous medium.[1] 3. Gentle Warming and Mixing: After dilution, gently warm the solution to 37°C and vortex or sonicate briefly to aid dissolution. Ensure the solution is clear before use.[3][4] 4. Use of Co-solvents: Incorporate a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) in the final dilution to improve solubility.[5][6] |
| Inconsistent or non-reproducible bioassay results. | Inconsistent solubility and precipitation of this compound can lead to variable effective concentrations in the assay. | 1. Visual Inspection: Before each experiment, visually inspect the prepared solutions for any signs of precipitation. If present, follow the steps for redissolving. 2. Fresh Preparations: Prepare fresh dilutions of this compound from the stock solution for each experiment to avoid issues with compound stability and precipitation over time. 3. Solubility Enhancement Techniques: Employ methods such as cyclodextrin complexation or nanoemulsion formulation to improve aqueous solubility and consistency (see Experimental Protocols section). |
| Observed cytotoxicity is higher than expected or unrelated to the target mechanism. | The observed toxicity might be due to the physical precipitation of the compound onto the cells rather than a specific biological effect. High concentrations of solvents like DMSO can also be toxic to cells. | 1. Solubility Assessment: Determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions. Work with concentrations below this limit. 2. Solvent Control: Always include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO) in your experiments to account for any solvent-induced effects.[2] 3. Microscopic Examination: Observe the cells under a microscope after treatment to check for any visible precipitates that might be causing physical stress to the cells. |
| Difficulty in preparing a stable, homogenous stock solution. | The chosen solvent may not be optimal for the desired concentration of this compound. | 1. Solvent Screening: Test the solubility of this compound in various biocompatible organic solvents such as DMSO, ethanol, or a mixture of solvents to find the most suitable option for your desired stock concentration.[1] 2. Sonication: Use a sonicator to aid in the dissolution of the compound in the chosen solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the estimated aqueous solubility of this compound?
A1: The estimated aqueous solubility of this compound is very low, at approximately 0.05579 mg/L at 25°C. It is, however, soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.
Q2: What is a typical starting concentration of this compound for in vitro anti-inflammatory bioassays?
A2: Based on studies showing its inhibitory effects on pro-inflammatory cytokines, a typical concentration range to explore would be in the low micromolar range. For instance, significant inhibition of IL-12 p40 and IL-6 has been observed with IC50 values ranging from 3.3 to 9.1 µM, and for TNF-α, the IC50 ranges from 8.8 to 20.0 µM.
Q3: How can I prepare a stock solution of this compound for cell culture experiments?
A3: A common method is to prepare a high-concentration stock solution in 100% DMSO. For example, you can prepare a 10 mM stock solution. This stock should be stored at -20°C or -80°C. When preparing your working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically <0.5%).[2][7]
Q4: What are the primary methods to improve the aqueous solubility of this compound for bioassays?
A4: The primary methods include:
-
Co-solvents: Using a mixture of water and a biocompatible organic solvent.[5]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the hydrophilic cyclodextrin structure.[8]
-
Nanoemulsions: Forming a stable oil-in-water nano-sized emulsion with this compound dissolved in the oil phase.[9][10]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix.
Q5: How do I choose the best solubility enhancement technique for my experiment?
A5: The choice of technique depends on several factors, including the specific requirements of your bioassay, the desired final concentration, and potential interferences of the solubilizing agents with your assay. It is recommended to empirically test a few methods to determine the most effective and compatible one for your experimental setup.
Quantitative Data on Solubility Enhancement (Representative Data for Triterpenoid Saponins)
Disclaimer: The following data is based on studies with other triterpenoid saponins and is provided as a representative example. The actual solubility enhancement for this compound may vary and should be experimentally determined.
| Solubilization Method | Fold Increase in Aqueous Solubility (Approximate) | Reference Compound |
| Cyclodextrin Complexation (HP-β-CD) | 100 - 200 fold | Saikosaponin-d[11] |
| Nanoemulsion | Can significantly increase the apparent solubility and bioavailability.[12][13] | Various poorly soluble compounds |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol is adapted from methods used for other poorly soluble natural products.[14]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Distilled water
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD (a 1:2 ratio is a good starting point).
-
Weigh the appropriate amounts of this compound and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of a 50% ethanol-water solution to form a paste.
-
Gradually add the this compound powder to the paste while continuously kneading with the pestle for 45-60 minutes.
-
During kneading, if the mixture becomes too dry, add a few more drops of the ethanol-water solution.
-
The resulting paste is then dried in a vacuum oven at 40-50°C until a constant weight is achieved.
-
The dried complex can be pulverized into a fine powder for storage and use.
Protocol 2: Formulation of a this compound Nanoemulsion (High-Pressure Homogenization)
This protocol is based on general methods for creating nanoemulsions for poorly soluble compounds.[15][16]
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, olive oil)
-
Co-surfactant (e.g., Transcutol, ethanol)
-
Distilled water
-
High-shear mixer
-
High-pressure homogenizer
Procedure:
-
Dissolve this compound in the selected oil phase. Gentle heating and stirring may be required.
-
In a separate container, mix the surfactant and co-surfactant.
-
Add the oil phase containing this compound to the surfactant/co-surfactant mixture and stir to form a homogenous organic phase.
-
Slowly add the aqueous phase (distilled water) to the organic phase while mixing with a high-shear mixer to form a coarse emulsion.
-
Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and pressure to reduce the droplet size to the nano-range.
-
The resulting nanoemulsion should be a translucent or milky-white liquid.
Visualizations
Experimental Workflow: Preparing this compound for Bioassays
Caption: Workflow for preparing this compound solutions for use in bioassays.
Signaling Pathway: Postulated Anti-inflammatory Mechanism of this compound
Disclaimer: This diagram represents a plausible mechanism based on the known anti-inflammatory effects of saponins, which often involve the inhibition of NF-κB and MAPK signaling pathways. The exact molecular targets of this compound may vary.
Caption: Postulated mechanism of this compound's anti-inflammatory action.
References
- 1. phytotechlab.com [phytotechlab.com]
- 2. Saponin 1 induces apoptosis and suppresses NF-κB-mediated survival signaling in glioblastoma multiforme (GBM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synapse.koreamed.org [synapse.koreamed.org]
- 11. Saponin from Tupistra chinensis Bak Inhibits NF-κB Signaling in Sarcoma S-180 Cell Mouse Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Saponins as Natural Emulsifiers for Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iosrjournals.org [iosrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
Technical Support Center: Overcoming Poor Bioavailability of Caulophyllogenin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the poor oral bioavailability of Caulophyllogenin in animal models.
Troubleshooting Guides
Issue 1: Low or Undetectable Plasma Concentrations of this compound After Oral Administration
Question: We orally administered a this compound-containing compound to our rat model, but subsequent LC-MS/MS analysis of plasma samples shows very low to non-existent levels of the analyte. What are the potential causes and how can we address this?
Answer:
Low oral bioavailability is a common hurdle for triterpenoid saponins like this compound. The primary reasons often include:
-
Poor Aqueous Solubility: this compound is a lipophilic molecule with limited solubility in the aqueous environment of the gastrointestinal (GI) tract. This hinders its dissolution, which is a prerequisite for absorption.
-
Low Membrane Permeability: The relatively large and complex structure of this compound can impede its ability to passively diffuse across the intestinal epithelium.
-
Enzymatic Degradation: Saponins can be susceptible to degradation by glycosidases within the GI tract, which can alter their structure and absorptive properties.
-
P-glycoprotein (P-gp) Efflux: Like many xenobiotics, this compound may be a substrate for efflux transporters such as P-glycoprotein, which actively pump the compound back into the intestinal lumen after absorption.
-
First-Pass Metabolism: Significant metabolism in the liver after absorption can reduce the amount of active compound reaching systemic circulation.
Troubleshooting Workflow:
Optimizing extraction yield of Caulophyllogenin from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of caulophyllogenin from plant material, primarily from species of the Caulophyllum genus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which plant materials is it typically found?
This compound is a triterpenoid saponin aglycone. It is a primary bioactive compound found in the roots and rhizomes of plants belonging to the Caulophyllum genus, such as Caulophyllum robustum (Asian blue cohosh). Triterpene saponins in these plants can constitute up to 7.46% of the total dry weight of the root and rhizome[1].
Q2: Which solvents are most effective for extracting this compound?
The choice of solvent is critical for efficient extraction.[2] Generally, polar solvents are effective for saponin extraction. Studies on the Caulophyllum genus frequently report the use of methanol or aqueous ethanol (typically around 70%) for effective extraction of saponins through methods like maceration or reflux[1]. The polarity of the solvent, temperature, and extraction time are key variables that influence the extraction efficiency[3]. For saponins in general, ethanol and n-butanol are commonly used[1].
Q3: What are the main factors that influence the extraction yield of this compound?
Several factors can significantly impact the extraction yield:
-
Solvent Polarity: The polarity of the solvent must be optimized for the target saponin. Aqueous ethanol solutions often provide better yields than absolute ethanol[4].
-
Temperature: Higher temperatures generally increase the solubility and diffusion rate of the target compounds, leading to higher yields. However, excessively high temperatures can cause degradation of thermolabile compounds[3][5].
-
Extraction Time: A longer extraction time typically results in a higher yield, up to a certain point where equilibrium is reached[5].
-
Solid-to-Liquid Ratio: A higher solvent-to-solid ratio generally improves the extraction yield by increasing the concentration gradient[3][6].
-
Particle Size: Grinding the plant material to a smaller particle size increases the surface area available for solvent contact, which can enhance extraction efficiency[6].
-
Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher yields in shorter times compared to conventional methods like maceration or Soxhlet extraction[7][8][9].
Q4: Can advanced extraction techniques like UAE or MAE improve this compound yield?
Yes, advanced techniques can significantly improve extraction efficiency.
-
Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. UAE can lead to higher yields in shorter times and at lower temperatures compared to conventional methods[9][10].
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and moisture within the plant material, causing cell rupture and promoting the release of bioactive compounds. This method is known for its high speed and efficiency[6][7][11].
Troubleshooting Guide
Problem 1: Low Extraction Yield
| Possible Causes | Suggested Solutions |
| Inappropriate Solvent | The polarity of your solvent may not be optimal. Test a range of aqueous ethanol or methanol concentrations (e.g., 50%, 70%, 95%). For saponins, 70-85% ethanol is often effective[1][9]. |
| Insufficient Extraction Time or Temperature | Increase the extraction time or temperature. Monitor the yield at different time points (e.g., 1, 2, 4, 8 hours) and temperatures (e.g., 40°C, 60°C, boiling point of solvent) to find the optimum. Be cautious of potential degradation at very high temperatures[5]. |
| Poor Solvent Penetration | Ensure the plant material is ground to a fine, uniform powder to maximize surface area. A particle size of 40-60 mesh is often a good starting point. |
| Suboptimal Solid-to-Liquid Ratio | Increase the volume of solvent relative to the plant material. Try ratios of 1:10, 1:20, and 1:40 (g/mL) to see if the yield improves[6]. |
| Plant Material Quality | The concentration of this compound can vary based on the plant's age, growing conditions, and harvest time. Ensure you are using high-quality, properly identified raw material. |
Problem 2: Presence of Impurities in the Crude Extract
| Possible Causes | Suggested Solutions |
| Non-Selective Solvent | The solvent may be co-extracting a large number of other compounds. Consider a preliminary defatting step with a non-polar solvent like hexane if lipids are a major impurity. |
| Extraction Conditions Too Harsh | Very high temperatures or long extraction times can lead to the breakdown of other plant components, which can contaminate your extract. Try milder conditions. |
| Lack of a Purification Step | Crude extracts almost always contain impurities. Implement purification steps such as liquid-liquid partitioning or column chromatography. For saponins, partitioning between n-butanol and water is a common purification step[1]. |
Problem 3: Emulsion Formation During Liquid-Liquid Partitioning
| Possible Causes | Suggested Solutions |
| Vigorous Shaking | High concentrations of surfactant-like compounds (like saponins themselves) can cause emulsions when shaken vigorously. Instead of shaking, gently invert the separatory funnel multiple times to mix the phases[10]. |
| Similar Densities of Solvents | The densities of the aqueous and organic layers are too close. |
| Presence of Particulate Matter | Insoluble particles can stabilize an emulsion at the interface. Filter the crude extract before partitioning. |
| High Concentration of Surfactants | Add a saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion, a technique known as "salting out"[10]. |
Data Presentation
The following tables present illustrative data on the optimization of saponin extraction. Note that these values are based on studies of other saponins and are intended to serve as a starting point for the optimization of this compound extraction.
Table 1: Effect of Solvent and Temperature on Saponin Yield (Illustrative Example)
| Solvent (Ethanol:Water) | Temperature (°C) | Extraction Time (h) | Relative Yield (%) |
| 50:50 | 50 | 4 | 75 |
| 70:30 | 50 | 4 | 92 |
| 95:5 | 50 | 4 | 81 |
| 70:30 | 25 (Room Temp) | 4 | 65 |
| 70:30 | 78 (Reflux) | 4 | 100 |
Table 2: Comparison of Extraction Methods for Saponins (Illustrative Example)
| Extraction Method | Time | Temperature (°C) | Relative Yield (%) | Solvent Consumption |
| Maceration | 24 h | 25 | 70 | High |
| Soxhlet | 8 h | 85 | 95 | Medium |
| Ultrasound-Assisted | 45 min | 50 | 100 | Low |
| Microwave-Assisted | 10 min | 90 | 105 | Low |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction (Reflux)
-
Preparation of Plant Material: Dry the roots and rhizomes of Caulophyllum at 40-50°C in a ventilated oven until a constant weight is achieved. Grind the dried material into a fine powder (40-60 mesh).
-
Defatting (Optional): To remove lipids, perform a preliminary extraction with hexane in a Soxhlet apparatus for 4-6 hours. Discard the hexane extract and air-dry the plant material.
-
Extraction: Place 50 g of the powdered plant material into a 1 L round-bottom flask. Add 1 L of 70% ethanol (1:20 solid-to-liquid ratio).
-
Reflux: Connect the flask to a reflux condenser and heat the mixture to the boiling point of the solvent. Maintain a gentle reflux for 4 hours.
-
Filtration: Allow the mixture to cool to room temperature. Filter the extract through Whatman No. 1 filter paper under vacuum.
-
Re-extraction: Return the plant residue to the flask and repeat the extraction process (steps 3-5) two more times with fresh solvent to ensure exhaustive extraction.
-
Concentration: Combine all the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude saponin extract.
-
Purification (Liquid-Liquid Partitioning): a. Dissolve the crude extract in distilled water. b. Transfer the aqueous solution to a separatory funnel and partition it three times with an equal volume of n-butanol. c. Combine the n-butanol fractions and wash them with a small volume of distilled water. d. Concentrate the n-butanol layer to dryness to yield a purified saponin fraction containing this compound.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation: Prepare the plant material as described in Protocol 1 (Step 1).
-
Extraction: Place 10 g of the powdered material into a 250 mL beaker. Add 200 mL of 85% ethanol (1:20 ratio).
-
Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate at a frequency of 25-40 kHz and a power of 200-400 W for 45-75 minutes[9]. Maintain the temperature at 50°C using a water bath[9].
-
Filtration and Concentration: Follow steps 5 and 7 from Protocol 1 to obtain the crude extract. Further purification can be performed as described.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Decision tree for troubleshooting low extraction yield of this compound.
References
- 1. Genus Caulophyllum: An Overview of Chemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the extraction process for the seven bioactive compounds in Yukmijihwang-tang, an herbal formula, using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Different Extraction Solvents on Phenolic Content and Antioxidant Potential of Pinus densiflora Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. acgpubs.org [acgpubs.org]
- 8. Ultrasound Assisted Extraction | List of Frontiers open access articles [frontiersin.org]
- 9. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Extraction of Bioactive Compounds from Mandarin Peel: A Comprehensive Biorefinery Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Caulophyllogenin during storage and experiments
For researchers, scientists, and drug development professionals utilizing Caulophyllogenin, ensuring its stability throughout storage and experimentation is paramount for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the degradation of this valuable triterpenoid saponin.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments involving this compound.
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent results over time. | Degradation of this compound due to improper storage. | Store this compound as a dry powder in a tightly sealed container at low temperatures (ideally -20°C for long-term storage). For short-term storage, refrigeration at 4°C is acceptable. Avoid repeated freeze-thaw cycles. |
| Appearance of new, unidentified peaks in HPLC analysis of stored samples. | Chemical degradation has occurred, leading to the formation of degradation products. | Review storage conditions, particularly exposure to high temperatures, extreme pH, light, or oxidizing agents. Analyze the degradation products using techniques like LC-MS to identify the degradation pathway. |
| Precipitation of this compound from solution during experiments. | Poor solubility or degradation in the chosen solvent system. | Ensure the solvent is appropriate for this compound and the experimental conditions. Consider using co-solvents or adjusting the pH to improve solubility. Prepare solutions fresh whenever possible. |
| Variability in results between different batches of this compound. | Inconsistent purity or initial degradation of the starting material. | Source this compound from a reputable supplier with a certificate of analysis. Perform initial purity checks (e.g., by HPLC) upon receiving a new batch. |
| Discoloration or change in the physical appearance of the this compound powder. | Potential degradation due to exposure to light or air (oxidation). | Store the compound in an amber vial or a container protected from light. Consider storing under an inert atmosphere (e.g., argon or nitrogen) if sensitivity to oxidation is suspected. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for solid this compound?
-
A1: For long-term storage, it is recommended to store solid this compound in a tightly sealed, light-resistant container at -20°C. For short-term storage (weeks), 4°C is suitable. Saponins, in general, are sensitive to temperature, and storing them in a cold environment minimizes degradation.[1]
-
-
Q2: How should I store this compound solutions?
-
A2: It is best to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 4°C in a tightly capped, light-resistant vial for no longer than a few days. The stability of saponins in solution is dependent on the solvent, pH, and temperature.
-
-
Q3: Can I repeatedly freeze and thaw my this compound stock solution?
-
A3: It is advisable to avoid repeated freeze-thaw cycles as this can lead to degradation. If you need to use the solution multiple times, aliquot it into single-use vials before freezing.
-
Degradation Pathways and Influencing Factors
-
Q4: What are the primary degradation pathways for this compound?
-
A4: As a triterpenoid saponin, this compound is susceptible to hydrolysis of its glycosidic bonds. This can be catalyzed by both acids and bases. Oxidation of the triterpenoid backbone is another potential degradation pathway.
-
-
Q5: How do pH and temperature affect the stability of this compound?
-
A5: Saponin hydrolysis is highly sensitive to pH and temperature.[2][3] Base-catalyzed hydrolysis is a significant degradation route.[2] Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions.[1][3] Therefore, maintaining a neutral to slightly acidic pH and low temperatures is crucial for stability.
-
-
Q6: Is this compound sensitive to light?
-
A6: While specific photostability data for this compound is limited, many complex organic molecules are sensitive to light. To minimize the risk of photodegradation, it is best practice to store this compound, both in solid form and in solution, protected from light.
-
Experimental Best Practices
-
Q7: What solvents are recommended for dissolving this compound?
-
A7: The choice of solvent will depend on the specific experimental requirements. Saponins are generally soluble in water, methanol, and ethanol. For less polar derivatives, other organic solvents may be necessary. Always check the solubility of your specific batch of this compound. The stability of saponins can be affected by the solvent, with ester formation being a potential artifact in alcoholic solutions over time.[4]
-
-
Q8: How can I monitor the stability of my this compound samples?
-
A8: High-Performance Liquid Chromatography (HPLC) is a widely used technique for monitoring the stability of saponins.[5][6][7][8] A stability-indicating HPLC method should be able to separate the intact this compound from its potential degradation products. Detectors such as UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) can be used.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This information is crucial for developing stability-indicating analytical methods.
1. Materials:
- This compound
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Methanol or other suitable solvent
- HPLC system with a suitable detector (e.g., UV, ELSD, or MS)
- pH meter
- Temperature-controlled oven or water bath
- Photostability chamber
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent.
-
Add HCl to a final concentration of 0.1 M.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with NaOH, and dilute it with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound.
-
Add NaOH to a final concentration of 0.1 M.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw an aliquot, neutralize it with HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add H₂O₂ to a final concentration of 3%.
-
Store the solution at room temperature, protected from light, for a defined period.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place solid this compound powder in a vial.
-
Heat in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
At each time point, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
-
-
Photostability:
-
Expose a solution of this compound to a light source in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
At defined time points, analyze both the exposed and control samples by HPLC.
-
3. Analysis:
- Analyze all samples by a validated HPLC method.
- Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
- Calculate the percentage of degradation for each condition.
Visualizations
References
- 1. High-performance liquid chromatography of oleanane saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. validated stability-indicating hplc: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting Caulophyllogenin peak tailing in reverse-phase HPLC
Welcome to the Technical Support Center for Chromatographic Analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the reverse-phase HPLC analysis of Caulophyllogenin.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
Peak tailing is a common issue in HPLC where a peak is asymmetrical, having a trailing edge that is longer or more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Tailing indicates inefficiencies or undesirable chemical interactions within the HPLC system.[1][2]
This distortion is quantitatively measured by the Tailing Factor (T) or the Asymmetry Factor (As) . A perfectly symmetrical peak has a value of 1.0. A value greater than 1.2 is generally considered to be tailing.[3]
Q2: What is this compound and why might it exhibit peak tailing?
This compound is a triterpenoid sapogenin.[4][5][6] Its chemical structure includes multiple hydroxyl (-OH) groups and a carboxylic acid (-COOH) group, making it an acidic compound.[4] These polar functional groups are the primary reason it is prone to peak tailing in reverse-phase HPLC. Specifically, the polar groups can engage in strong, secondary interactions with the stationary phase, in addition to the desired hydrophobic interactions.[3]
Q3: What are the primary causes of peak tailing for an acidic compound like this compound?
Peak tailing for this compound is typically caused by one or more of the following factors:
-
Secondary Silanol Interactions: The most common cause is the interaction between the polar groups of this compound and residual silanol groups (Si-OH) on the silica surface of the stationary phase.[2][3][7] These silanol groups are acidic and can lead to a secondary retention mechanism, which causes the peak to tail.[3][7]
-
Incorrect Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound's carboxylic acid group, the molecule will exist in both its ionized (more polar) and non-ionized (more hydrophobic) forms.[1][8] This dual state leads to inconsistent retention and results in a broadened, tailing peak.[8][9]
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained impurities on the column's inlet frit or packing material can cause peak distortion.[9][10] Physical damage, such as the formation of a void in the packing bed, can also lead to severe tailing.[3][10]
-
Sample Overload: Injecting too much sample (mass overload) can saturate the stationary phase, leading to poor peak shape.[9][11]
-
Extra-Column Effects: Issues outside of the column, such as excessively long or wide connection tubing, can increase dead volume and contribute to peak broadening and tailing.[1][9]
Q4: How can I select the right HPLC column to minimize tailing?
Choosing the right column chemistry is crucial for preventing peak tailing.
-
Use End-Capped Columns: Modern, high-purity silica columns that are "end-capped" are highly recommended. End-capping is a process that chemically treats most of the residual silanol groups, making them much less active and reducing the potential for secondary interactions.[1][3][9]
-
Consider Polar-Embedded or Hybrid Phases: For particularly challenging compounds, columns with polar-embedded phases or hybrid silica-organic particles can offer better peak shape. These stationary phases are designed to provide alternative interaction sites and shield the analyte from residual silanols.[1][9]
Troubleshooting Guide for this compound Peak Tailing
If you are observing peak tailing for this compound, follow this logical troubleshooting workflow.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound peak tailing.
Mechanism of Peak Tailing: Silanol Interaction
The diagram below illustrates the chemical interaction that is the primary cause of peak tailing for this compound.
Caption: Interaction between this compound and residual silanols on the stationary phase.
Quantitative Data: Effect of Mobile Phase pH
To suppress the ionization of this compound's carboxylic acid group and minimize secondary interactions, the mobile phase pH should be adjusted to be at least 2 pH units below the analyte's pKa.[12][13][14] The following table illustrates the expected improvement in peak shape as the pH is lowered.
| Mobile Phase pH | Analyte State | Expected Asymmetry Factor (As) | Peak Shape Quality |
| 5.5 | Partially Ionized | > 2.0 | Poor (Severe Tailing) |
| 4.5 | Partially Ionized | 1.6 - 1.9 | Poor (Tailing) |
| 3.5 | Mostly Non-ionized | 1.3 - 1.5 | Moderate |
| 2.8 | Fully Non-ionized | 1.0 - 1.2 | Excellent (Symmetrical) |
| Note: This data is representative and illustrates the general principle of pH effect on an acidic analyte. Actual values may vary based on the specific column and system conditions. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment and Optimization
This protocol describes how to systematically lower the mobile phase pH to improve peak shape.
Objective: To find the optimal mobile phase pH that provides a symmetrical peak for this compound (As ≤ 1.2).
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (or methanol)
-
Formic acid (or trifluoroacetic acid, TFA)
-
pH meter
Procedure:
-
Prepare Aqueous Stock: Prepare the aqueous component of your mobile phase (e.g., water).
-
Initial pH Adjustment: While stirring, add formic acid dropwise to the aqueous component until the pH is approximately 3.5. Measure the pH accurately.[14]
-
Final Mobile Phase Preparation: Mix the pH-adjusted aqueous component with the organic solvent (e.g., acetonitrile) at your desired ratio (e.g., 50:50 v/v). Important: Always adjust the pH of the aqueous portion before mixing with the organic solvent.[14]
-
System Equilibration: Flush the HPLC system and column with the new mobile phase for at least 10-15 column volumes or until the baseline is stable.[15]
-
Inject Sample: Inject your this compound standard and analyze the peak asymmetry.
-
Iterative Optimization: If tailing persists (As > 1.2), repeat steps 1-5, adjusting the pH downwards in small increments (e.g., to pH 3.0, then 2.8) until a symmetrical peak is achieved.[11]
Protocol 2: HPLC Column Cleaning and Regeneration
This protocol provides a general procedure for cleaning a contaminated C18 column.
Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.
Important: Always disconnect the column from the detector before flushing with strong solvents to prevent contamination of the detector cell.[3][15] If backpressure is high, consider reverse flushing the column if permitted by the manufacturer.[3][11][15]
Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):
-
Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 Acetonitrile/Water) for 15-20 minutes.[15][16] This removes precipitated buffer.
-
Hydrophobic Contaminant Wash: Increase the organic solvent concentration. Flush the column sequentially with the following solvents for at least 10-20 column volumes each (~20-30 minutes):
-
100% Acetonitrile
-
100% Isopropanol
-
-
Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Do not switch directly from a strong, non-polar solvent back to a highly aqueous mobile phase. Step back down through the sequence (e.g., Isopropanol -> Acetonitrile -> Mobile Phase).
-
Equilibration and Testing: Reconnect the detector and equilibrate the column with your analytical mobile phase until the baseline is stable. Inject a standard to check for performance recovery. If peak shape does not improve, the column may be permanently damaged and require replacement.[3]
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. This compound | C30H48O5 | CID 104361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:52936-64-8 | Chemsrc [chemsrc.com]
- 6. This compound | 52936-64-8 [chemicalbook.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. biotage.com [biotage.com]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. phenomenex.blog [phenomenex.blog]
- 16. mac-mod.com [mac-mod.com]
Minimizing matrix effects in LC-MS analysis of Caulophyllogenin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Caulophyllogenin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification. For a complex molecule like this compound, a triterpenoid saponin, endogenous lipids, proteins, and salts in biological samples are common sources of matrix effects.
Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A2: The most common method is the post-extraction spike analysis. This involves comparing the peak response of this compound spiked into an extracted blank matrix sample with the response of a pure standard solution at the same concentration. A significant difference in response indicates the presence of matrix effects. The matrix factor (MF) can be calculated to quantify this effect. An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.
Q3: What are the primary strategies to minimize matrix effects for this compound analysis?
A3: The core strategies revolve around three main areas:
-
Effective Sample Preparation: To remove interfering components from the matrix before LC-MS analysis.
-
Chromatographic Separation: To resolve this compound from co-eluting matrix components.
-
Use of an appropriate Internal Standard (IS): To compensate for any remaining matrix effects.
Q4: Which sample preparation technique is most suitable for this compound in plasma?
A4: The choice depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and fast method, but it may not provide the cleanest extracts, potentially leading to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT by partitioning this compound into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing a wide range of interferences and providing the cleanest extracts, thereby significantly reducing matrix effects. Polymeric reversed-phase SPE cartridges are often suitable for saponins.
Q5: Should I use a stable isotope-labeled internal standard (SIL-IS) for this compound?
A5: Yes, using a SIL-IS is highly recommended. A SIL-IS for this compound would have nearly identical chemical and physical properties, causing it to co-elute and experience the same degree of matrix effects as the analyte. This allows for accurate correction and improves the precision and accuracy of the quantification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape for this compound | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. Since this compound is a carboxylic acid (predicted acidic pKa), a mobile phase with a low pH (e.g., containing 0.1% formic acid) will keep it in its neutral form, which can improve peak shape on a C18 column. |
| Significant Ion Suppression | Co-elution of phospholipids or other endogenous matrix components. | 1. Improve Sample Preparation: Switch from PPT to a more rigorous method like SPE. 2. Optimize Chromatography: Use a longer gradient or a column with a different selectivity to separate this compound from the interfering peaks. 3. Divert Flow: Use a divert valve to direct the early eluting, highly polar matrix components (like salts) to waste. |
| High Variability in Results | Inconsistent matrix effects between samples or inefficient extraction. | 1. Implement a SIL-IS: This is the most effective way to compensate for sample-to-sample variations in matrix effects. 2. Optimize and Validate the Extraction Procedure: Ensure consistent recovery across the concentration range. |
| Low Recovery of this compound | Suboptimal extraction solvent or SPE cartridge conditioning/elution. | 1. For LLE: Test different organic solvents with varying polarities. 2. For SPE: Ensure proper conditioning of the SPE cartridge. Optimize the pH of the loading solution and the composition of the wash and elution solvents. |
Experimental Protocols
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for developing an effective LC-MS method.
| Property | Value | Implication for LC-MS Method Development |
| Molecular Formula | C₃₀H₄₈O₅ | Determines the exact mass for MS detection. |
| Molecular Weight | 488.7 g/mol | |
| Predicted XLogP3 | 6.2 | High LogP suggests good retention on reversed-phase columns (e.g., C18). It also indicates that LLE with a non-polar organic solvent could be a viable extraction method. |
| Predicted pKa (strongest acidic) | 4.8 | The carboxylic acid moiety is predicted to be deprotonated at neutral pH. Acidifying the mobile phase will be necessary for good retention and peak shape in reversed-phase chromatography. |
Sample Preparation Methodologies: A Comparison
The following table summarizes the effectiveness of different sample preparation techniques for the analysis of triterpenoid saponins, like this compound, in plasma.
| Sample Preparation Method | General Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile | 80-95% | 67.4 - 104.8% | Fast, simple, and inexpensive. | May result in significant matrix effects due to insufficient cleanup. |
| Liquid-Liquid Extraction (LLE) | 70-90% | Generally lower than PPT | Can provide cleaner extracts than PPT. | Can be more time-consuming and may have lower recovery for more polar analytes. |
| Solid-Phase Extraction (SPE) | 85-105% | 87.4 - 105.4% | Provides the cleanest extracts, leading to minimal matrix effects and highest sensitivity. | More complex and time-consuming method development. |
Note: The quantitative data presented are based on published methods for similar triterpenoid saponins and may vary for this compound.
Detailed Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is adapted from a validated method for the analysis of triterpenoid saponins in rat plasma.
1. Materials:
-
Polymeric reversed-phase SPE cartridges (e.g., Strata-X)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Internal Standard (IS): A structurally similar compound or a stable isotope-labeled this compound.
2. Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 20 µL of the internal standard solution and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and IS from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
Workflow for Minimizing Matrix Effects
The following diagram illustrates a logical workflow for developing an LC-MS method for this compound with minimal matrix effects.
Caption: A logical workflow for LC-MS method development focusing on matrix effect mitigation.
Decision Tree for Sample Preparation Selection
This diagram provides a decision-making framework for selecting the most appropriate sample preparation technique.
Caption: A decision tree to guide the selection of a sample preparation method.
Enhancing the stability of Caulophyllogenin in different solvent systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caulophyllogenin. The information is designed to address common challenges encountered during experimental procedures related to the stability of this compound in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: this compound, a triterpenoid saponin, is soluble in a range of organic solvents. For routine laboratory use, Dimethyl Sulfoxide (DMSO), ethanol, and methanol are commonly employed. It is also soluble in chloroform, dichloromethane, and ethyl acetate. The choice of solvent can impact the stability of the compound, especially for long-term storage.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: The stability of this compound can be influenced by several factors, including:
-
pH: Extreme acidic or alkaline conditions can lead to hydrolysis of the glycosidic bonds or other structural changes.
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
Light: Exposure to UV or fluorescent light may induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation byproducts.
-
Solvent Purity: Impurities in solvents, such as water or peroxides, can initiate or catalyze degradation reactions.
Q3: How should I store this compound solutions to ensure maximum stability?
A3: For optimal stability, it is recommended to store this compound solutions under the following conditions:
-
Solvent: Use high-purity, anhydrous solvents. DMSO is a common choice for long-term storage of stock solutions.
-
Temperature: Store solutions at -20°C or -80°C.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For highly sensitive applications, purging the solution with an inert gas like nitrogen or argon before sealing can prevent oxidation.
Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A4: The appearance of unexpected peaks in your chromatogram could be due to several reasons:
-
Degradation Products: The sample may have degraded due to improper storage or handling. Review the storage conditions and the age of the solution.
-
Solvent Impurities: Impurities in the solvent or mobile phase can appear as extraneous peaks.
-
Contamination: The sample or the HPLC system may be contaminated.
-
Matrix Effects: If analyzing a complex mixture, other components in the matrix may be co-eluting with your compound of interest.
To troubleshoot, run a blank (solvent only) and a fresh standard of this compound. If the issue persists, consider performing a forced degradation study to identify potential degradation products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Decreased peak area of this compound over time in HPLC analysis. | Degradation of the compound in the stored solution. | 1. Verify the storage conditions (temperature, light protection). 2. Prepare fresh solutions for analysis. 3. Perform a short-term stability study in the current solvent to determine the degradation rate. Consider switching to a more suitable solvent for storage if necessary. |
| Precipitation of this compound from solution. | The concentration of the compound exceeds its solubility in the chosen solvent at the storage temperature. | 1. Gently warm the solution to redissolve the precipitate. 2. Prepare a more dilute stock solution. 3. Consider using a co-solvent system to improve solubility. |
| Inconsistent results in biological assays. | Instability of this compound in the assay medium. | 1. Assess the stability of this compound under the specific assay conditions (e.g., pH, temperature, presence of media components). 2. Prepare fresh dilutions of this compound in the assay medium immediately before each experiment. 3. Include a positive control to ensure the assay is performing as expected. |
| Formation of new peaks during sample preparation for analysis. | Degradation induced by sample preparation steps (e.g., pH adjustment, heating). | 1. Minimize the exposure of the sample to harsh conditions. 2. If pH adjustment is necessary, use a buffer system that is known to be compatible with triterpenoid saponins. 3. Analyze samples as quickly as possible after preparation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
After the specified stress period, dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage degradation of this compound.
-
Identify and quantify any significant degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method suitable for separating this compound from its potential degradation products. Method optimization will be required based on the specific instrumentation and degradation profile observed.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start with a lower percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be: 0-5 min: 30% B 5-25 min: 30-80% B 25-30 min: 80% B 30-35 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Data Presentation
The following table summarizes hypothetical stability data for this compound under various stress conditions, as would be generated from a forced degradation study.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (RT) |
| 0.1 M HCl | 24 hours | 60°C | ~15% | DP1 (RT: 5.2 min) |
| 0.1 M NaOH | 24 hours | 60°C | ~25% | DP2 (RT: 4.8 min), DP3 (RT: 6.1 min) |
| 3% H₂O₂ | 24 hours | Room Temp | ~10% | DP4 (RT: 7.5 min) |
| Thermal | 48 hours | 80°C | ~8% | Minor peaks |
| Photolytic | 24 hours | Ambient | ~5% | Minor peaks |
Note: This is example data. Actual degradation will vary based on experimental conditions.
Visualizations
Experimental Workflow for Forced Degradation Study
Strategies to reduce experimental variability in Caulophyllogenin bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability in Caulophyllogenin bioassays.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it studied?
This compound is a triterpenoid saponin, a class of natural compounds found in various plants. It is investigated for its potential therapeutic properties, including anti-inflammatory and cytotoxic effects, making it a compound of interest in drug discovery and development.
2. Which bioassays are commonly used for this compound?
Cell-based assays are frequently employed to assess the bioactivity of this compound. Common assays include:
-
Cytotoxicity and Cell Viability Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures cell metabolic activity as an indicator of cell viability.
-
Trypan Blue Exclusion Assay: Distinguishes viable from non-viable cells based on membrane integrity.
-
-
Anti-inflammatory Assays:
-
Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Nitric oxide (NO) production assays in LPS-stimulated macrophages.
-
3. What are the common sources of variability in this compound bioassays?
Experimental variability can arise from several factors, including:
-
This compound Stock Solution: Purity, concentration accuracy, solvent effects, and stability.
-
Cell Culture Conditions: Cell line authenticity, passage number, cell density, and contamination.
-
Assay Protocol: Pipetting errors, incubation times, and reagent quality.
-
Data Analysis: Inconsistent data processing and inappropriate statistical methods.
4. How should I prepare and store this compound stock solutions?
To minimize variability, it is crucial to handle this compound properly:
-
Solvent: Dimethyl sulfoxide (DMSO) is a common solvent. However, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of solvent added to the assays.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2] Studies have shown that while many compounds are stable in DMSO for extended periods, water absorption can lead to degradation.[1][2][3]
-
Solubility: If you observe precipitation, gently warm the solution at 37°C and use an ultrasonic bath to aid dissolution.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound bioassays, with a focus on the MTT assay as a representative example.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Pipetting errors during reagent addition. | Calibrate pipettes regularly. Use fresh tips for each replicate. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Low signal or no dose-response | This compound is inactive or degraded. | Verify the purity and integrity of the compound using analytical methods like HPLC. Prepare fresh stock solutions. |
| Incorrect assay endpoint. | Optimize the incubation time. The effect of this compound may be time-dependent. | |
| Cell line is resistant to this compound. | Use a different cell line or a positive control to ensure the assay is working. | |
| High background in MTT assay | Contamination of media or reagents. | Use sterile techniques and check for microbial contamination. |
| Interference of this compound with MTT reduction. | Run a cell-free control with this compound and MTT to check for direct chemical reduction of MTT. | |
| Unexpected increase in cell viability at high concentrations | Compound precipitation at high concentrations. | Visually inspect the wells for precipitates. If observed, reduce the highest concentration or use a different solvent system if possible. |
| Off-target effects of the compound. | Investigate alternative mechanisms of action or use a secondary, complementary viability assay. |
Data Presentation: Sources of Variability in Cytotoxicity Assays
The following tables summarize quantitative data on potential sources of variability in cell-based cytotoxicity assays.
Table 1: Inter-plate and Intra-plate Variability in Cytotoxicity Assays
| Assay Type | Intra-plate Correlation (Pearson's r) | Inter-plate Correlation (Pearson's r) | Reference |
| Cell Viability (ATP-based) | 0.80 ± 0.17 | 0.65 ± 0.28 | [4] |
| Caspase-3/7 Activity | Not specified | 0.78 (between duplicate compounds) | [5] |
Table 2: Factors Influencing Assay Variability
| Factor | Observation | Potential Impact on Results | Reference |
| Cell Seeding Density | Non-optimized cell numbers can lead to results outside the linear range of the assay. | Under-seeding can result in low signal-to-noise ratios, while over-seeding can lead to nutrient depletion and contact inhibition, affecting cell health and drug response. | [6] |
| Incubation Time | The timing of compound addition and assay endpoint can significantly alter the observed cytotoxicity. | Short incubation may not be sufficient to observe an effect, while long incubation can lead to secondary effects not directly related to the compound's primary mechanism. | [5] |
| Solvent Concentration | High concentrations of solvents like DMSO can be toxic to cells. | Solvent toxicity can mask the true effect of the compound, leading to false-positive results. | |
| Freeze-Thaw Cycles | Repeated freezing and thawing of stock solutions can lead to compound degradation. | A decrease in the effective concentration of the compound will lead to an underestimation of its potency.[1][2] |
Experimental Protocols
Standard Operating Procedure: this compound Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
1. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
2. Cell Culture and Seeding:
-
Culture cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95%.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
3. Compound Treatment:
-
Prepare a 2X working solution of this compound in culture medium from a high-concentration DMSO stock. Perform serial dilutions to obtain the desired concentration range. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells in culture medium only.
-
Blank: Culture medium only (no cells).
-
-
Remove the seeding medium from the wells and add 100 µL of the 2X this compound working solutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Visually confirm the formation of purple precipitate in the cells under a microscope.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by using a plate shaker to dissolve the formazan crystals.
-
Incubate for an additional 2-4 hours at 37°C, or overnight at room temperature in the dark, to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.
Mandatory Visualizations
Experimental Workflow for this compound Bioassay
Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.
Troubleshooting Logic for High Variability
Caption: A logical approach to troubleshooting high variability in bioassays.
Potential Signaling Pathways Modulated by this compound
Caption: Potential signaling pathways modulated by this compound, leading to anti-inflammatory and apoptotic effects.
References
- 1. bb3r.de [bb3r.de]
- 2. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. In Vitro Screening for Population Variability in Chemical Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Diversity in Toxicity Mechanism Using In Vitro Cytotoxicity Assays in Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intra- and Inter-assay variability of cytotoxicity testing - Medical Matters [medicalmatters.eu]
Technical Support Center: Scaling Up Caulophyllogenin Purification for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of Caulophyllogenin for preclinical studies. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for large-scale this compound production?
A1: The roots and rhizomes of Caulophyllum robustum Maxim are the primary source for this compound. For preclinical study quantities, it is advisable to source a large batch of authenticated and properly dried plant material to ensure consistency across the production campaign.
Q2: What are the critical steps in scaling up the purification of this compound?
A2: The critical steps include:
-
Efficient Extraction: Maximizing the yield of crude saponins from the plant material.
-
Effective Hydrolysis: Complete conversion of saponins to the aglycone, this compound, while minimizing degradation.
-
Robust Chromatographic Purification: Developing a scalable and reproducible chromatography strategy to achieve the desired purity.
-
Purity and Stability Assessment: Ensuring the final product meets the stringent requirements for preclinical studies.
Q3: What purity level is required for this compound intended for preclinical studies?
A3: For preclinical toxicology studies conducted under Good Laboratory Practices (GLP), a high purity of the active pharmaceutical ingredient (API) is required. While specific requirements can vary, a purity of >95% is generally expected, with thorough characterization of any impurities present at a significant level.
Q4: How can I improve the yield of this compound during scale-up?
A4: To improve yield, focus on optimizing each step of the process. This includes ensuring exhaustive extraction of the raw material, optimizing hydrolysis conditions (acid concentration, temperature, and time) to maximize saponin conversion, and minimizing losses during chromatographic purification by carefully selecting resins and optimizing loading and elution conditions.
Q5: What are the common challenges in purifying triterpenoid saponins like this compound?
A5: Common challenges include:
-
Complex Mixtures: Crude extracts contain a wide variety of similar saponins and other metabolites, making separation difficult.
-
Poor Chromophoric Properties: Many saponins lack a strong UV chromophore, making detection by UV-Vis challenging. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often more suitable.
-
Acid Lability: The glycosidic linkages are susceptible to acid hydrolysis, but the aglycone itself can be sensitive to harsh acidic conditions, leading to degradation.
-
Foaming: Saponins are natural surfactants and can cause significant foaming during extraction and other aqueous processing steps, which can complicate handling.
Troubleshooting Guides
Issue 1: Low Yield of Crude Saponin Extract
| Possible Cause | Troubleshooting Step |
| Incomplete extraction | Increase the solvent-to-solid ratio. Extend the extraction time or perform an additional extraction cycle. Ensure the particle size of the plant material is sufficiently small to allow for efficient solvent penetration. |
| Incorrect solvent | Use a polar solvent like 70% ethanol, which has been shown to be effective for extracting saponins from Caulophyllum robustum[1]. |
| Degradation during extraction | If using heat, ensure the temperature is not excessively high, which could degrade the saponins. |
Issue 2: Incomplete Hydrolysis of Saponins
| Possible Cause | Troubleshooting Step |
| Insufficient acid concentration | Ensure the final acid concentration is adequate for hydrolysis. For example, using 2M trifluoroacetic acid (TFA) has been reported for the hydrolysis of saponins from C. robustum[2]. |
| Inadequate reaction time or temperature | Optimize the hydrolysis time and temperature. Monitor the reaction progress by TLC or HPLC to determine the point of maximum sapogenin formation. |
| Poor solubility of crude saponins | Ensure the crude saponin extract is well-dispersed in the hydrolysis medium. |
Issue 3: Poor Resolution in Preparative Chromatography
| Possible Cause | Troubleshooting Step | | Inappropriate stationary phase | For triterpenoid saponins, reversed-phase (C18) or macroporous resins are commonly used. Test different stationary phases at a small scale to find the one with the best selectivity for this compound. | | Suboptimal mobile phase | Systematically vary the mobile phase composition (e.g., methanol/water or acetonitrile/water gradients) to improve separation. The addition of a small amount of acid (e.g., formic acid or acetic acid) can improve peak shape for acidic compounds like this compound. | | Column overloading | Reduce the amount of sample loaded onto the column. Overloading can lead to broad, overlapping peaks. | | Sample preparation issues | Ensure the sample is fully dissolved and filtered before loading onto the column to prevent clogging and improve separation. |
Experimental Protocols
Protocol 1: Large-Scale Extraction of Crude Saponins from Caulophyllum robustum
This protocol is designed for processing kilogram quantities of plant material.
Materials:
-
Dried and powdered roots and rhizomes of Caulophyllum robustum
-
70% Ethanol (v/v)
-
Large-scale extraction vessel with reflux condenser
-
Rotary evaporator
Procedure:
-
Place 5 kg of powdered C. robustum roots and rhizomes into the extraction vessel.
-
Add 15 L of 70% ethanol[1].
-
Heat the mixture to reflux at 85°C for 2 hours with continuous stirring[1].
-
Allow the mixture to cool and then filter to separate the extract from the plant material.
-
Repeat the extraction process on the plant material two more times with fresh 70% ethanol.
-
Combine all the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue[1].
-
To the residue, add an equal volume of water to disperse it.
-
Perform liquid-liquid partitioning first with petroleum ether (to remove non-polar compounds) and then with n-butanol to extract the saponins[1].
-
Concentrate the n-butanol fraction to yield the crude saponin extract.
Protocol 2: Acid Hydrolysis of Crude Saponins to this compound
Materials:
-
Crude saponin extract from Protocol 1
-
2 M Trifluoroacetic acid (TFA)
-
Reaction vessel with a heating and stirring mechanism
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude saponin extract in a suitable volume of 2 M TFA[2].
-
Heat the reaction mixture at 110°C for 90 minutes with stirring to effect hydrolysis[2].
-
After cooling, dilute the reaction mixture with water and extract the this compound into ethyl acetate (repeat 3 times).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.
Protocol 3: Purification of this compound by Column Chromatography
This protocol describes a general approach. The specific conditions will need to be optimized based on the crude this compound mixture.
Materials:
-
Crude this compound from Protocol 2
-
Silica gel or C18 reversed-phase silica gel
-
Appropriate solvents for the mobile phase (e.g., hexane, ethyl acetate, methanol, water)
-
Chromatography column
-
Fraction collector
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent.
-
Pack the chromatography column with the chosen stationary phase (e.g., silica gel).
-
Equilibrate the column with the initial mobile phase.
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of increasing polarity (for normal phase) or decreasing polarity (for reversed-phase). For example, a gradient of methanol in water is often used for reversed-phase separation of saponin-derived compounds[1].
-
Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing pure this compound and evaporate the solvent.
-
For higher purity, a second chromatographic step using a different stationary phase or semi-preparative HPLC may be necessary. For instance, semi-preparative HPLC with a Methanol-Water mobile phase has been used to purify similar compounds[1].
Data Presentation
Table 1: Estimated Yields and Purity at Different Scales of this compound Purification
| Parameter | Lab Scale (5 kg raw material) | Pilot Scale (50 kg raw material) | Preclinical Scale (250 kg raw material) |
| Starting Material (kg) | 5 | 50 | 250 |
| Crude Saponin Extract (g) | ~413[1] | ~4,130 | ~20,650 |
| Crude this compound (g) | To be determined empirically | To be determined empirically | To be determined empirically |
| Purified this compound (g) | To be determined empirically | To be determined empirically | To be determined empirically |
| Overall Yield (%) | To be determined empirically | To be determined empirically | To be determined empirically |
| Purity (%) | >95% | >95% | >95% |
| Estimated 70% Ethanol for Extraction (L) | 45[1] | 450 | 2250 |
| Estimated Processing Time (days) | 5-7 | 10-14 | 20-28 |
Note: The values for crude and purified this compound and overall yield are highly dependent on the quality of the starting plant material and the optimization of the purification process. The provided numbers for the crude saponin extract are based on literature and scaled linearly for estimation purposes.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield or purity issues.
References
Validation & Comparative
Validating Cell-Based Assays for Caulophyllogenin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the results of cell-based assays involving Caulophyllogenin, a triterpenoid saponin. By examining its performance characteristics alongside established alternatives, this document aims to equip researchers with the necessary data and protocols to design robust and reliable experiments.
Executive Summary
This compound, a natural compound derived from plants such as Caulophyllum thalictroides (Blue Cohosh), has garnered interest for its potential biological activities. Validating its effects in cell-based assays is crucial for accurate interpretation of its therapeutic potential. This guide compares the known anti-inflammatory properties of this compound glycosides with the well-documented cytotoxic effects of other triterpenoid saponins, namely Betulinic Acid and Ursolic Acid. Detailed experimental protocols and illustrative diagrams of the underlying signaling pathways are provided to facilitate comprehensive assay design and result validation.
Data Presentation: Comparative Biological Activity
Table 1: Comparative Cytotoxicity of Triterpenoid Saponins
| Compound | Cell Line | Assay | IC50 (µM) | Citation |
| This compound Glycosides (Caulosides) | BV2 (microglia) | Cell Viability | No cytotoxicity observed up to 50 µg/mL | [1] |
| Betulinic Acid | A549 (Lung Carcinoma) | SRB | 15.51 | [2] |
| MCF-7 (Breast Cancer) | SRB | 38.82 | [2] | |
| PC-3 (Prostate Cancer) | SRB | 32.46 | [2] | |
| A375 (Melanoma) | MTT | 16.91 | [3] | |
| Ursolic Acid | NCI-H292 (Lung Cancer) | PI Staining | ~12 (after 48h) | [4] |
| BGC-803 (Gastric Cancer) | MTT | 20-30 (after 48h) | [5] | |
| HaCaT (Keratinocytes) | Annexin V/PI | >10 (apoptosis induction) | [6][7] |
Table 2: Anti-inflammatory Activity
| Compound | Cell Line | Method | Key Findings | Positive Control | Citation |
| This compound Glycosides (Caulosides) | BV2 (microglia) | Western Blot (iNOS) | Inhibition of LPS-induced iNOS protein expression. | - | [1] |
| Dexamethasone | RAW 264.7 (macrophages) | ELISA (TNF-α, IL-6) | Dose-dependent inhibition of LPS-induced TNF-α and IL-6 production. | LPS | [8] |
| Ursolic Acid | HaCaT (keratinocytes) | ELISA (IL-6, IL-8) | Reduction of pro-inflammatory cytokine-induced IL-6 and IL-8 production. | M5 Cytokine Mix | [6][7] |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below. These protocols are based on established methods and can be adapted for the specific needs of the research.
Cytotoxicity Assay (MTT Assay)
This protocol is suitable for assessing the cytotoxic effects of compounds like Betulinic Acid and Ursolic Acid.
a. Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, Betulinic Acid, Ursolic Acid) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
b. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubate the plate for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Assay (Measurement of Nitric Oxide and Cytokines)
This protocol is designed to evaluate the anti-inflammatory properties of this compound by measuring its effect on pro-inflammatory mediators.
a. Materials:
-
Macrophage cell line (e.g., RAW 264.7 or BV2 microglia)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
Positive control (Dexamethasone)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
96-well plates
b. Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).
-
For NO measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent and incubate for 15 minutes. Measure the absorbance at 540 nm.
-
For cytokine measurement: Collect the cell culture supernatant and perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Determine the percentage of inhibition of NO, TNF-α, and IL-6 production compared to the LPS-stimulated vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay can be used to determine if a compound induces apoptosis, a form of programmed cell death.
a. Materials:
-
Cancer cell line of interest
-
Test compound
-
Positive control for apoptosis (e.g., Staurosporine)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
b. Procedure:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the putative signaling pathways involved in the anti-inflammatory and apoptotic effects of triterpenoid saponins.
Caption: Putative mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Caption: Intrinsic apoptosis pathway likely induced by cytotoxic triterpenoid saponins.
Experimental Workflow
Caption: A logical workflow for the development and validation of a cell-based assay.
References
- 1. Anti-Inflammatory Effect of Triterpene Saponins Isolated from Blue Cohosh (Caulophyllum thalictroides) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies [cellandgene.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. fda.gov [fda.gov]
- 7. Alkaloids and saponins in dietary supplements of blue cohosh (Caulophyllum thalictroides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
A Comparative Analysis of the Anti-inflammatory Properties of Caulophyllogenin and Hederagenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of two plant-derived triterpenoids: Caulophyllogenin and Hederagenin. While extensive research has elucidated the potent anti-inflammatory activities of hederagenin, data on this compound remains limited, presenting a significant knowledge gap and an opportunity for future investigation.
Executive Summary
Hederagenin has demonstrated significant anti-inflammatory effects across a range of in vitro and in vivo models. Its mechanisms of action are well-documented and involve the modulation of key inflammatory pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the reduction of pro-inflammatory mediators. In contrast, direct evidence for the anti-inflammatory activity of isolated this compound is scarce. Current understanding is primarily derived from studies on extracts of Caulophyllum robustum, a plant known to contain various triterpenoids. These extracts exhibit anti-inflammatory properties, suggesting that this compound may contribute to this activity. However, without studies on the isolated compound, a direct quantitative comparison with hederagenin is not possible.
Data Presentation: A Head-to-Head Comparison
Due to the limited availability of quantitative data for this compound, a direct comparative table is not feasible. Instead, the available data for each compound is presented separately to highlight the current state of knowledge.
Hederagenin: Quantitative Anti-inflammatory Data
| Assay/Model | Key Findings | IC50/Effective Dose | Reference |
| In Vitro | |||
| Inhibition of Nitric Oxide (NO) Production (LPS-stimulated RAW 264.7 macrophages) | Dose-dependent inhibition of NO production. | IC50: ~25 µg/mL | [1] |
| Inhibition of Pro-inflammatory Cytokines (LPS-stimulated RAW 264.7 cells) | Inhibition of TNF-α, IL-1β, and IL-6 production. | Data available as fold-change reduction, specific IC50 values not consistently reported. | [1] |
| Inhibition of COX-2 and iNOS Expression (LPS-stimulated RAW 264.7 cells) | Inhibition of protein expression of these pro-inflammatory enzymes. | - | [1] |
| In Vivo | |||
| Carrageenan-Induced Paw Edema (Mice) | Demonstrated anti-edema effects. | Doses ranging from 50-200 mg/kg (p.o.) showed varied effects. | [2] |
| Ethanol-Induced Liver Injury (Rats) | Attenuated increases in TNF-α and IL-6. | 50 mg/kg/day (oral) | [3] |
| Adjuvant-Induced Arthritis (Rats) | Did not significantly inhibit paw edema at the tested oral doses. | 50-200 mg/kg (p.o.) | [2] |
This compound: Qualitative Anti-inflammatory Data
Direct quantitative data for isolated this compound is not available in the reviewed literature. The following information is based on studies of extracts from Caulophyllum robustum, which contains a mixture of triterpenoids, including this compound.
| Assay/Model | Key Findings | Reference |
| In Vitro | ||
| Inhibition of Nitric Oxide (NO) Production (LPS-stimulated RAW 264.7 macrophages) | Triterpenoid-containing extracts inhibited LPS-activated NO production. | [4] |
| Inhibition of NF-κB Expression (LPS-stimulated RAW 264.7 cells) | Triterpenoid-containing extracts led to a decrease in NF-κB protein expression. | [4] |
Note: The lack of specific data for isolated this compound is a significant limitation. The observed effects in Caulophyllum robustum extracts cannot be solely attributed to this compound.
Mechanistic Insights: Signaling Pathways
Hederagenin
Hederagenin exerts its anti-inflammatory effects through the modulation of several key signaling pathways. A primary mechanism is the inhibition of the NF-κB pathway .[1] In response to inflammatory stimuli like lipopolysaccharide (LPS), hederagenin can prevent the degradation of IκBα, which in turn sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[5]
Furthermore, hederagenin has been shown to suppress the activation of the NLRP3 inflammasome , a multi-protein complex that plays a crucial role in the inflammatory response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β. Hederagenin may achieve this by regulating the NF-κB pathway, which is involved in the priming of the NLRP3 inflammasome.
This compound
The precise signaling pathways modulated by isolated this compound remain to be elucidated. However, studies on triterpenoid-rich extracts of Caulophyllum robustum suggest a potential role in the inhibition of the NF-κB pathway , as evidenced by the decreased expression of NF-κB in LPS-stimulated macrophages.[4] Further research is required to confirm this mechanism for the purified compound.
Experimental Protocols
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This protocol is a standard method for screening the anti-inflammatory potential of compounds.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Hederagenin) and the cells are pre-incubated for 1 hour.
-
Inflammation Induction: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent. The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Mice
This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.
-
Animals: Male BALB/c mice (6-8 weeks old) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Compound Administration: Test compounds (this compound or Hederagenin) are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. The control group receives the vehicle.
-
Inflammation Induction: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse.
-
Edema Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the carrageenan-injected control group.
Conclusion and Future Directions
Hederagenin stands out as a well-characterized triterpenoid with potent anti-inflammatory properties, supported by a growing body of evidence detailing its mechanisms of action and efficacy in various preclinical models. Its ability to target fundamental inflammatory pathways like NF-κB makes it a promising candidate for further drug development.
The anti-inflammatory potential of this compound, on the other hand, remains largely unexplored. While preliminary studies on plant extracts are encouraging, there is a critical need for research on the isolated compound to determine its specific bioactivities and mechanisms. Future studies should focus on:
-
Isolation and purification of this compound to enable targeted in vitro and in vivo studies.
-
Quantitative assessment of its anti-inflammatory effects , including the determination of IC50 values for the inhibition of key inflammatory mediators.
-
Elucidation of its molecular targets and signaling pathways to understand its mechanism of action.
A thorough investigation of this compound will not only fill a significant gap in our knowledge but also potentially unveil a new natural compound with therapeutic potential for inflammatory diseases.
References
- 1. Pharmacological overview of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An updated review of the pharmacological effects and potential mechanisms of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hederagenin Supplementation Alleviates the Pro-Inflammatory and Apoptotic Response to Alcohol in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
Cross-validation of different analytical methods for Caulophyllogenin quantification
A Comparative Guide to Analytical Methods for Caulophyllogenin Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of this compound, a triterpenoid saponin with potential therapeutic properties, is crucial for research, quality control of herbal products, and drug development. This guide provides a comparative overview of different analytical methods for the quantification of this compound and related saponins from sources like Caulophyllum thalictroides (Blue Cohosh). The information presented is based on validated analytical methodologies to assist researchers in selecting the most suitable technique for their specific needs.
Experimental Workflows for this compound Quantification
The general workflow for the quantification of this compound from a plant matrix involves several key stages, from sample preparation to data analysis. The choice of analytical technique will influence the specific parameters at each stage.
Caption: General workflow for this compound quantification.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are three common chromatographic techniques used for the quantification of this compound and other saponins.[1] The choice of method often depends on factors such as the required sensitivity, speed of analysis, and available instrumentation.
Quantitative Performance Data
The following table summarizes the key performance parameters of HPLC, UPLC, and HPTLC methods for the analysis of saponins, including those structurally related to this compound, from Caulophyllum thalictroides.[1]
| Parameter | HPLC | UPLC | HPTLC |
| Linearity (R²) | > 0.99 | > 0.99 | 0.9996 ± 0.0034[2] |
| Limit of Detection (LOD) | 10 µg/mL (for saponins) | 10 µg/mL (for saponins) | 0.101 ng[2] |
| Limit of Quantification (LOQ) | Not specified | Not specified | 0.639 ng[2] |
| Precision (%RSD) | < 2% | < 2% | < 5% (Intra-day & Inter-day)[2] |
| Accuracy (% Recovery) | Not specified | Not specified | 97.19 ± 1.204[2] |
| Analysis Time | ~35 min[1] | ~8 min[1] | Not specified |
Note: Data for HPTLC is for a related sesquiterpene and is included for comparative purposes of the technique's general performance.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following protocols are based on established methods for the quantification of saponins from Caulophyllum thalictroides.[1]
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Weigh 1 g of powdered plant material.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under vacuum.
-
Reconstitute the residue in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of ammonium acetate and acetonitrile.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection:
-
Photodiode Array (PDA) detector for compounds with UV absorbance.
-
Evaporative Light Scattering Detector (ELSD) for saponins with low UV absorption.[1]
-
-
Analysis Time: Approximately 35 minutes.[1]
-
Ultra-Performance Liquid Chromatography (UPLC)
-
Sample Preparation: The sample preparation protocol is the same as for HPLC.
-
Chromatographic Conditions:
High-Performance Thin-Layer Chromatography (HPTLC)
-
Sample Preparation:
-
Extract the plant material with a suitable solvent (e.g., methanol) using sonication or percolation.[4]
-
Concentrate the extract to a specific volume.
-
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[2]
-
Mobile Phase: A mixture of solvents such as toluene and ethyl acetate (e.g., 9:3, v/v).[2]
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a saturated chromatographic chamber.
-
Densitometric Analysis: Scan the developed plate with a densitometer at a specific wavelength (e.g., 260 nm).[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is often used for the identification and confirmation of this compound and other saponins.[1]
-
Ionization: Electrospray ionization (ESI) is a common technique used for the analysis of saponins.[5]
-
Mass Analyzer: A triple quadrupole or time-of-flight (TOF) mass analyzer can be used for sensitive and accurate mass determination.[3]
-
Data Acquisition: The instrument can be operated in both full scan mode for identification and multiple reaction monitoring (MRM) mode for quantification.
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific research or quality control objectives.
-
HPLC is a robust and widely available technique that provides good separation and quantification.[1]
-
UPLC offers significantly faster analysis times and higher resolution compared to HPLC, making it suitable for high-throughput screening.[1]
-
HPTLC is a cost-effective and simple method for the simultaneous analysis of multiple samples and can be used for fingerprinting and quantification.[1][2]
-
LC-MS provides the highest sensitivity and selectivity and is invaluable for structural confirmation and trace-level analysis.[1]
For routine quality control, HPLC or HPTLC may be sufficient. For research applications requiring high sensitivity and rapid analysis, UPLC or UPLC-MS would be the preferred methods. Cross-validation of results obtained from different analytical techniques is recommended to ensure data accuracy and reliability.
References
- 1. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated HPTLC method for determination of trans-caryophyllene from polyherbal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Caulophyllogenin Extraction Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various techniques for the extraction of Caulophyllogenin, a bioactive triterpenoid saponin with significant therapeutic potential. The objective is to offer an evidence-based resource for selecting the most suitable extraction method based on efficiency, yield, purity, and environmental impact. This document outlines the methodologies for conventional and modern extraction techniques, presents comparative data, and explores the potential biological signaling pathways of this compound.
Executive Summary of Extraction Techniques
The extraction of this compound from its primary source, Caulophyllum thalictroides (Blue Cohosh), can be achieved through several methods, each with distinct advantages and disadvantages. Conventional methods like maceration and Soxhlet extraction are simple and require less specialized equipment but are often time-consuming and solvent-intensive. Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer significant improvements in terms of speed, efficiency, and reduced solvent consumption, making them more environmentally friendly or "green" options.[1]
The choice of extraction method profoundly impacts the yield and purity of the final this compound extract. While specific comparative data for this compound across all techniques is limited in publicly available literature, studies on structurally similar triterpenoid saponins provide valuable insights into the relative performance of these methods.
Comparative Data on Extraction Techniques
The following table summarizes the performance of different extraction techniques for triterpenoid saponins, offering a predictive comparison for this compound extraction. The data is compiled from various studies on plant materials rich in these compounds.
| Extraction Technique | Typical Solvents | Extraction Time | Typical Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Maceration | Methanol, Ethanol, Water | 24 - 72 hours | 5 - 15 | Lower | Simple, low cost, suitable for thermolabile compounds.[2] | Time-consuming, large solvent volume, lower efficiency. |
| Soxhlet Extraction | Methanol, Ethanol, Hexane | 6 - 24 hours | 10 - 20 | Moderate | Higher yield than maceration, continuous process. | Time-consuming, large solvent volume, potential thermal degradation of compounds. |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | 15 - 60 minutes | 15 - 25 | High | Fast, high efficiency, reduced solvent and energy consumption.[1] | Specialized equipment required, potential for radical formation at high intensity. |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol | 5 - 30 minutes | 20 - 30 | High | Very fast, high efficiency, reduced solvent consumption. | Specialized equipment required, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ (with co-solvents like ethanol) | 30 - 120 minutes | 10 - 25 | Very High | High selectivity, solvent-free product, environmentally friendly. | High initial investment, complex operation. |
Experimental Protocols
Maceration
Objective: To extract this compound using a simple solid-liquid extraction method.
Materials:
-
Dried and powdered root of Caulophyllum thalictroides
-
Solvent (e.g., 80% Ethanol)
-
Erlenmeyer flask
-
Shaker
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material and place it in an Erlenmeyer flask.
-
Add 100 mL of 80% ethanol to the flask.
-
Seal the flask and place it on a shaker at room temperature for 48 hours.
-
After 48 hours, filter the mixture through filter paper to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at 40°C to obtain the crude this compound extract.
Ultrasound-Assisted Extraction (UAE)
Objective: To enhance the extraction efficiency of this compound using ultrasonic waves.
Materials:
-
Dried and powdered root of Caulophyllum thalictroides
-
Solvent (e.g., 70% Ethanol)
-
Beaker
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Place 10 g of the powdered plant material in a beaker.
-
Add 100 mL of 70% ethanol.
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a temperature of 50°C.
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant.
-
Collect the supernatant and concentrate it using a rotary evaporator at 40°C.
Microwave-Assisted Extraction (MAE)
Objective: To rapidly extract this compound using microwave energy.
Materials:
-
Dried and powdered root of Caulophyllum thalictroides
-
Solvent (e.g., 80% Methanol)
-
Microwave extraction vessel
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Procedure:
-
Place 5 g of the powdered plant material into a microwave extraction vessel.
-
Add 50 mL of 80% methanol.
-
Seal the vessel and place it in the microwave extraction system.
-
Set the microwave power to 400 W and the extraction time to 10 minutes. The temperature should be monitored and controlled, not exceeding 60°C.
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract and concentrate it using a rotary evaporator at 40°C.
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
The purity of the extracted this compound can be determined using HPLC.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at 210 nm.
-
Standard: A pure standard of this compound is used for quantification.
Visualizing Workflows and Pathways
Experimental Workflow: A Comparative Overview
Caption: A generalized workflow comparing conventional and modern extraction techniques for this compound.
Potential Signaling Pathways of this compound
While the precise molecular targets of this compound are still under investigation, many triterpenoid saponins are known to exhibit anti-inflammatory and anti-cancer properties by modulating key signaling pathways.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound, reducing inflammation.
Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells via the intrinsic pathway.
Conclusion
The selection of an appropriate extraction technique for this compound is a critical step in its isolation for research and drug development. While conventional methods are accessible, modern techniques like UAE and MAE offer superior efficiency and are more environmentally sustainable. SFE stands out for providing highly pure extracts without residual organic solvents. The optimal method will depend on the specific requirements of the research, including desired yield and purity, available equipment, and environmental considerations. Further research is warranted to elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its therapeutic effects, which will be crucial for its development as a potential pharmaceutical agent.
References
Investigating the Synergistic Potential of Caulophyllogenin: A Guide for Future Research
A comprehensive review of existing scientific literature reveals a significant gap in the investigation of the synergistic effects of Caulophyllogenin with other natural compounds. To date, no published studies have specifically examined the combined therapeutic potential of this compound with other phytochemicals or natural products. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for future investigations into the synergistic activities of this promising triterpenoid saponin.
While direct experimental data on this compound combinations are unavailable, this document outlines the established methodologies and potential signaling pathways that could form the basis of future research in this area.
Overview of this compound
This compound is a triterpenoid sapogenin that can be isolated from various plants, including those from the Caulophyllum genus. Triterpenoids as a class are known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. The lack of research into its synergistic potential presents a compelling opportunity for novel drug discovery and development.
Experimental Protocols for Assessing Synergistic Effects
To investigate the potential synergistic effects of this compound with other natural compounds, standardized in vitro and in vivo experimental protocols are essential. The following are detailed methodologies for key experiments that are widely accepted for synergy testing.
Checkerboard Assay
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two compounds.
Methodology:
-
Preparation of Compounds: Prepare stock solutions of this compound and the selected natural compound(s) in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of this compound along the x-axis and the other natural compound along the y-axis. This creates a matrix of varying concentration combinations.
-
Cell Seeding: Seed the wells with the target cells (e.g., cancer cell lines, bacterial strains) at a predetermined density.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After incubation, assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index for each combination. The FIC is calculated as follows:
-
FIC of Compound A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Compound B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index (FICI) = FIC of Compound A + FIC of Compound B
-
Interpretation of Results:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Time-Kill Assay
The time-kill assay provides information on the bactericidal or bacteriostatic activity of compounds over time and can reveal synergy.
Methodology:
-
Bacterial Culture: Grow the target bacterial strain to the logarithmic phase in a suitable broth medium.
-
Compound Addition: Add this compound and the other natural compound, alone and in combination, at specific concentrations (e.g., based on their Minimum Inhibitory Concentrations (MICs)) to separate culture tubes. Include a growth control without any compound.
-
Incubation and Sampling: Incubate the cultures at an appropriate temperature with shaking. At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots from each tube.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on agar plates to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each treatment.
Interpretation of Results:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent.
-
Indifference: A < 2 log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and the most active single agent.
Potential Signaling Pathways for Investigation
While the specific signaling pathways modulated by this compound are not well-documented, researchers can draw parallels from other structurally similar triterpenoids. Future studies on this compound's synergistic effects could focus on pathways commonly implicated in cancer and inflammation.
A hypothetical signaling pathway that could be investigated for synergistic modulation by this compound and another natural compound (e.g., a known kinase inhibitor) is the PI3K/Akt/mTOR pathway . This pathway is frequently dysregulated in cancer and is a common target for natural compounds.
Caption: Hypothetical synergistic inhibition of the PI3K/Akt/mTOR pathway.
Experimental Workflow for Synergy Screening
A logical workflow is crucial for systematically identifying and validating synergistic interactions.
Caption: A typical experimental workflow for identifying synergistic natural compound combinations.
Conclusion and Future Directions
The study of synergistic interactions of natural compounds holds immense potential for developing more effective and less toxic therapeutic strategies. While there is currently no data on the synergistic effects of this compound, this should be viewed as a significant research opportunity. By employing the established experimental protocols and exploring relevant signaling pathways outlined in this guide, researchers can begin to uncover the combinatorial potential of this compound and contribute to the advancement of natural product-based drug discovery. Future research should prioritize systematic screening of this compound with a diverse library of natural compounds to identify promising synergistic pairs for further preclinical development.
Benchmarking Caulophyllogenin's Bioactivity: A Comparative Analysis Against Doxorubicin and Dexamethasone
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of caulophyllogenin, a natural triterpenoid saponin, against two well-established pharmacological agents: the anticancer drug doxorubicin and the anti-inflammatory corticosteroid dexamethasone. This report synthesizes available data on their mechanisms of action and cytotoxic and anti-inflammatory effects, supported by experimental protocols and pathway visualizations.
Introduction
This compound, a pentacyclic triterpenoid saponin, has garnered interest for its potential therapeutic properties. As a member of the saponin family, it is expected to exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects. To contextualize its potential, this guide benchmarks its performance against doxorubicin, a potent anthracycline chemotherapy agent, and dexamethasone, a synthetic glucocorticoid with powerful anti-inflammatory and immunosuppressive properties.
Quantitative Bioactivity Comparison
The following table summarizes the available quantitative data for this compound, doxorubicin, and dexamethasone, focusing on their half-maximal inhibitory concentrations (IC50) in relevant biological assays. It is important to note that direct comparative studies involving this compound are limited, and the presented data is compiled from various sources.
| Compound | Bioactivity | Cell Line / Assay | IC50 Value | Reference |
| This compound | Anticancer | Data Not Available | - | - |
| Anti-inflammatory | Data Not Available | - | - | |
| Doxorubicin | Anticancer | T47D (Breast Cancer) | 8.53 µM | [1] |
| Anticancer | MDA-MB-453 (Breast Cancer) | 0.69 µM | [1] | |
| Anticancer | MDA-MB-468 (Breast Cancer) | 0.27 µM | [1] | |
| Anticancer | A549 (Lung Cancer) | 70 nM | [2] | |
| Dexamethasone | Anti-inflammatory | Glucocorticoid Receptor Binding | 38 nM | [3] |
| Anti-inflammatory | Inhibition of IL-6 production | ~0.5 x 10-8 M | [4] |
Note: The lack of specific IC50 values for this compound highlights a significant gap in the current research literature. Further quantitative studies are necessary to definitively benchmark its potency against established drugs.
Mechanisms of Action
This compound: Postulated Mechanisms
While specific molecular targets of this compound are not yet fully elucidated, its bioactivities are thought to stem from its saponin structure.
-
Anticancer Activity: Saponins, as a class, are known to induce apoptosis (programmed cell death) in cancer cells through various mechanisms. These include the activation of caspases, a family of proteases essential for apoptosis, and modulation of the Bcl-2 family of proteins which regulate the integrity of the mitochondrial membrane. The amphipathic nature of saponins may also allow them to interact with and disrupt cell membranes, leading to cytotoxicity.
-
Anti-inflammatory Activity: The anti-inflammatory effects of saponins are often attributed to their ability to inhibit key inflammatory pathways. This can involve the downregulation of the transcription factor NF-κB, a central regulator of the inflammatory response. By inhibiting NF-κB, the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) can be suppressed.
Doxorubicin: A DNA Damaging Agent
Doxorubicin's primary anticancer mechanism involves its intercalation into DNA, thereby inhibiting topoisomerase II and preventing the replication and repair of cancer cell DNA. This leads to the activation of apoptotic pathways, ultimately causing cell death.[5]
Dexamethasone: A Potent Anti-inflammatory
Dexamethasone exerts its anti-inflammatory effects by binding to the glucocorticoid receptor.[3][6] This complex then translocates to the nucleus and modulates gene expression. Key mechanisms include:
-
Transrepression: Inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1.
-
Transactivation: Upregulation of anti-inflammatory genes. This results in the decreased production of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α) and other inflammatory mediators.[6]
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments cited in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound, doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Anti-inflammatory Activity: NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
Protocol:
-
Transfect cells (e.g., HEK293T) with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene.
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound, dexamethasone) for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS) to activate the NF-κB pathway.
-
After a suitable incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.
Apoptosis Analysis: Caspase Activity Assay
This assay quantifies the activity of caspases, key executioners of apoptosis.
Protocol:
-
Seed cells in a 96-well plate and treat with the test compound for a specified time.
-
Lyse the cells and add a caspase-specific substrate conjugated to a fluorophore or a chromophore.
-
Incubate to allow the active caspases to cleave the substrate, releasing the fluorescent or colored molecule.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Quantify the caspase activity relative to an untreated control.
Visualizing Molecular Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways discussed in this guide.
Caption: Doxorubicin's anticancer mechanism of action.
Caption: Dexamethasone's anti-inflammatory mechanism of action.
Caption: Postulated mechanisms of action for this compound.
Conclusion
This compound demonstrates potential as a bioactive compound with possible anticancer and anti-inflammatory properties, consistent with the activities of other saponins. However, a significant lack of quantitative data, particularly IC50 values, currently hinders a direct and robust comparison with established pharmacological agents like doxorubicin and dexamethasone. The provided experimental protocols and pathway diagrams offer a framework for future research aimed at elucidating the specific mechanisms and potency of this compound. Such studies are crucial for determining its therapeutic potential and positioning it within the existing landscape of pharmacological agents.
References
- 1. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Journal Club: Measurement and Characterization of Apoptosis by Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Frontiers | In vitro antiproliferative, anti-inflammatory effects and molecular docking studies of natural compounds isolated from Sarcocephalus pobeguinii (Hua ex Pobég) [frontiersin.org]
Reproducibility of In Vitro Experiments with Caulophyllogenin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro biological activities of Caulophyllogenin, a triterpenoid saponin with recognized anti-inflammatory and anticancer potential. A key focus is placed on the reproducibility of these experimental findings, a critical aspect for advancing natural product-based drug discovery. This document summarizes quantitative data from various studies, offers detailed experimental protocols for key assays, and visually represents the signaling pathways and experimental workflows involved.
Challenges in the Reproducibility of In Vitro Studies with Natural Products
The reproducibility of in vitro experiments with natural products like this compound is a multifaceted issue. Variability can arise from several factors, including the purity of the isolated compound, the specific experimental conditions, and the inherent biological variability of the cell lines used. Unlike highly standardized synthetic drugs, natural products can exhibit batch-to-batch variation. Furthermore, subtle differences in experimental protocols, such as cell passage number, serum concentration in culture media, and the specific reagents used, can significantly impact the observed biological effects and quantitative readouts (e.g., IC50 values). Therefore, a critical assessment of methodologies and a comparison of data across multiple studies are essential to establish the reliability of in vitro findings for compounds like this compound.
Comparative Analysis of In Vitro Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties in various in vitro models. Its primary mechanism of action involves the modulation of key inflammatory signaling pathways, particularly the TLR4/NF-κB pathway. This section compares the reported in vitro anti-inflammatory effects of this compound and provides data for a common steroidal anti-inflammatory drug, Dexamethasone, for context.
Table 1: In Vitro Anti-inflammatory Activity of this compound and Dexamethasone
| Compound | Cell Line | Assay | Target | IC50 / EC50 | Reference |
| This compound | RAW 264.7 | Griess Assay | Nitric Oxide (NO) Production | Not explicitly reported for this compound, but the extract of Caulophyllum robustum (containing this compound) showed significant inhibition. | [1] |
| This compound | RAW 264.7 | ELISA | IL-6 Production | IC50: 3.3 - 20.0 µM | [TargetMol] |
| This compound | RAW 264.7 | ELISA | TNF-α Production | IC50: 3.3 - 20.0 µM | [TargetMol] |
| Dexamethasone | RAW 264.7 | Griess Assay | Nitric Oxide (NO) Production | Significant inhibition reported in comparative studies. | [2] |
| Dexamethasone | RAW 264.7 | ELISA | IL-6 Production | Significant inhibition reported in comparative studies. | [2] |
| Dexamethasone | RAW 264.7 | ELISA | TNF-α Production | Significant inhibition reported in comparative studies. | [2] |
Note: Data for this compound is limited, highlighting the need for more standardized in vitro studies to establish a robust and reproducible pharmacological profile.
Comparative Analysis of In Vitro Anticancer Activity
This compound has also been investigated for its cytotoxic effects on various cancer cell lines. Its proposed anticancer mechanisms include the induction of apoptosis. This section presents available data on the in vitro anticancer activity of this compound.
Table 2: In Vitro Anticancer Activity of this compound
| Compound | Cell Line | Assay | Effect | IC50 | Reference |
| This compound | Various | Not Specified | Cytotoxicity | Not explicitly reported, but related saponins show activity. | General knowledge |
| This compound | Not Specified | Apoptosis Assay | Induction of Apoptosis | Data not available | General knowledge |
Signaling Pathways Modulated by this compound
The biological activities of this compound are attributed to its ability to modulate specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for designing reproducible experiments.
Caption: this compound's anti-inflammatory effect via TLR4/NF-κB pathway.
Experimental Protocols
To promote reproducibility, this section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound.
In Vitro Anti-inflammatory Activity Assay
Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 (murine macrophage cell line)
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (for Nitric Oxide measurement)
-
ELISA kits for TNF-α and IL-6
-
96-well plates
-
MTT reagent (for cell viability)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used for quantification.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Collect the cell culture supernatant.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT):
-
After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)).
Materials:
-
Cancer cell lines
-
Appropriate culture medium for each cell line
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT reagent
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density for each cell line and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control.
-
MTT Assay:
-
At the end of the treatment period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if the cytotoxicity of this compound is mediated by the induction of apoptosis.
Cell Line: A cancer cell line that shows sensitivity to this compound in the MTT assay.
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treatment: Treat the cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro evaluation of this compound.
Conclusion and Future Directions
This compound demonstrates promising anti-inflammatory and potential anticancer activities in vitro. The primary mechanism for its anti-inflammatory effects appears to be the inhibition of the NF-κB signaling pathway. However, the available quantitative data on its in vitro efficacy is limited, and there is a clear need for more comprehensive studies to establish a reproducible pharmacological profile.
To enhance the reproducibility of in vitro research with this compound, future studies should:
-
Utilize highly purified and well-characterized this compound.
-
Employ standardized and detailed experimental protocols, including information on cell line authentication, passage number, and specific reagent sources.
-
Conduct studies across a wider range of cell lines to assess specificity and potential off-target effects.
-
Perform direct comparative studies with established drugs like Dexamethasone and Rosiglitazone to better understand its relative potency and therapeutic potential.
By addressing these points, the scientific community can build a more robust and reliable body of evidence to support the further development of this compound as a potential therapeutic agent.
References
- 1. Pharmacological Effect of Caulophyllum robustum on Collagen-Induced Arthritis and Regulation of Nitric Oxide, NF-κB, and Proinflammatory Cytokines In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Caulophyllogenin Reference Standards for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commercially available Caulophyllogenin reference standards, focusing on their availability and purity. Additionally, it details relevant experimental protocols for purity assessment and explores the established anti-inflammatory mechanism of this compound through the NF-κB signaling pathway.
Availability and Purity of this compound Reference Standards
The selection of a high-quality reference standard is paramount for accurate and reproducible research. Several suppliers offer this compound, with purity levels being a key differentiating factor. The table below summarizes the offerings from various vendors.
| Supplier | Product Number/Name | Stated Purity | Analytical Method(s) |
| CymitQuimica | 11-0005S | ≥98% | HPLC[1] |
| MOLNOVA | M29110 | 98% | HPLC, NMR[2] |
| CP Lab Safety | - | 95% | Not specified |
| ChemFaces | CFN99865 | >98% | HPLC |
| The Good Scents Company | (lists BOC Sciences and ExtraSynthese) | >95% (BOC Sciences), ≥98.5% (ExtraSynthese) | Not specified, HPLC |
Note: Purity claims are as stated by the respective suppliers. It is recommended to request a certificate of analysis (CoA) for detailed batch-specific information. A CoA from MOLNOVA, for instance, specifies "HPLC: 98% purity | NMR: Consistent with structure"[2].
Experimental Protocols for Purity Determination
Accurate determination of purity is crucial for the validation of experimental results. High-Performance Liquid Chromatography (HPLC) with UV detection and Quantitative Nuclear Magnetic Resonance (qNMR) are standard methods for assessing the purity of reference standards.
High-Performance Liquid Chromatography (HPLC-UV) Method
A general HPLC-UV method for the analysis of triterpenoids like this compound can be adapted and validated for specific laboratory conditions.
Objective: To determine the purity of a this compound reference standard.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard
-
Methanol or other suitable solvent for sample preparation
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution for linearity assessment.
-
Sample Preparation: Dissolve the this compound sample to be tested in the same solvent as the standard solution to a concentration within the linear range of the assay.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, maintained at a constant temperature (e.g., 25°C).
-
Mobile Phase: A gradient elution is often employed, for example, starting with a lower concentration of acetonitrile and gradually increasing it.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (this needs to be determined by running a UV scan).
-
-
Data Analysis: The purity is calculated by the area percentage method, where the area of the this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Validation Parameters (as per ICH guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively.
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR is a powerful primary analytical method for purity determination as the signal intensity is directly proportional to the number of protons.
Objective: To determine the absolute purity of a this compound reference standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃, Methanol-d₄)
-
Internal standard (IS) of known high purity and with a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the this compound reference standard and the internal standard into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum with parameters optimized for quantitative analysis. This includes ensuring a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to allow for full magnetization recovery between scans.
-
Use a calibrated 90° pulse.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
-
Purity Calculation: The purity of this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Anti-inflammatory Mechanism of Action: NF-κB Signaling Pathway
This compound has been reported to possess anti-inflammatory properties. A key mechanism underlying inflammation is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct experimental data on this compound's specific interaction with this pathway is emerging, its known inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α strongly suggest an interaction with the NF-κB pathway.
The canonical NF-κB pathway is a primary target for anti-inflammatory drug development. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α, the IκB kinase (IKK) complex, particularly the IKKβ subunit, becomes activated. IKKβ then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Based on its anti-inflammatory profile, it is hypothesized that this compound may exert its effects by inhibiting one or more key steps in this pathway, such as the activity of the IKKβ kinase or the subsequent phosphorylation and degradation of IκBα.
Experimental Workflow for Investigating this compound's Effect on the NF-κB Pathway
Below is a typical experimental workflow to investigate the inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Experimental workflow to assess this compound's anti-inflammatory effects.
NF-κB Signaling Pathway and Potential Inhibition by this compound
The following diagram illustrates the canonical NF-κB signaling pathway and highlights the potential points of inhibition by this compound.
Caption: NF-κB signaling pathway and potential this compound inhibition points.
This guide serves as a starting point for researchers utilizing this compound. For the most accurate and reliable results, it is imperative to obtain batch-specific certificates of analysis for reference standards and to validate all analytical methods in-house. Further research is warranted to fully elucidate the specific molecular targets of this compound within the NF-κB signaling cascade.
References
A Head-to-Head Comparison of Caulophyllogenin and Its Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the naturally occurring triterpenoid saponin, Caulophyllogenin, and its potential synthetic analogs. Due to a scarcity of publicly available data on direct head-to-head comparisons, this guide consolidates the existing experimental data for this compound and explores the potential impact of structural modifications on its biological activity based on established structure-activity relationships within the broader class of triterpenoid saponins.
Introduction to this compound
This compound is a pentacyclic triterpenoid sapogenin that forms the aglycone core of various saponins found in plants of the Caulophyllum genus, commonly known as blue cohosh. Traditional medicine has utilized these plants for their anti-inflammatory and other therapeutic properties. Modern research has begun to investigate the pharmacological potential of this compound, particularly its anticancer and anti-inflammatory activities. The development of synthetic analogs aims to enhance its efficacy, improve its pharmacokinetic profile, and reduce potential toxicity.
Comparative Biological Activity
While direct comparative data for this compound and its specifically synthesized analogs is limited in published literature, we can infer potential trends based on studies of related triterpenoid saponins. The following tables summarize the known quantitative data for this compound's biological activity.
Anticancer Activity
Triterpenoid saponins, as a class, are known to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis.
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | Data not available | |
| A549 | Lung Cancer | Data not available | |
| MCF-7 | Breast Cancer | Data not available | |
| HepG2 | Liver Cancer | Data not available |
Anti-inflammatory Activity
The anti-inflammatory effects of triterpenoid saponins are often attributed to their ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade.
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Endpoint | IC50 (µM) | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | Inhibition of LPS-induced NO production | Data not available | |
| Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) | Macrophages | Inhibition of cytokine secretion | Data not available |
Note: Quantitative data on the direct anti-inflammatory activity of this compound is not extensively documented. However, studies on various triterpenoid saponins demonstrate their potential to inhibit key inflammatory mediators.[2][3]
Structure-Activity Relationships and Potential of Synthetic Analogs
The biological activity of triterpenoid saponins is intricately linked to their chemical structure. Modifications to the this compound backbone or the addition of various functional groups could significantly alter its therapeutic properties.
Key Structural Features Influencing Activity:
-
Hydroxyl Groups: The number and position of hydroxyl groups on the triterpenoid skeleton can influence both the potency and selectivity of the compound.
-
Glycosylation: The type, number, and linkage of sugar chains attached to the aglycone can impact solubility, bioavailability, and interaction with biological targets.
-
Modifications at C-3: Alterations at the C-3 position are common in the synthesis of analogs and can lead to significant changes in bioactivity.
-
Modifications at the Carboxyl Group: Esterification or amidation of the C-28 carboxyl group can affect the compound's lipophilicity and cellular uptake.
Based on these principles, synthetic analogs of this compound could be designed to:
-
Enhance Cytotoxicity: Introduction of specific functional groups or modification of existing ones could increase the compound's ability to induce apoptosis in cancer cells.
-
Improve Selectivity: Structural modifications may lead to analogs with higher potency against cancer cells and lower toxicity towards normal cells.
-
Increase Anti-inflammatory Potency: Alterations to the molecule could enhance its ability to inhibit pro-inflammatory signaling pathways.
-
Optimize Pharmacokinetic Properties: Modifications can be made to improve absorption, distribution, metabolism, and excretion (ADME) properties, making the analogs more suitable for in vivo applications.
Signaling Pathways
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on studies of other triterpenoid saponins, the following pathways are likely targets for its anticancer and anti-inflammatory effects.
NF-κB Signaling Pathway in Inflammation
Many triterpenoid saponins exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2] This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory mediators.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound and its analogs.
Apoptosis Induction in Cancer Cells
The anticancer activity of many triterpenoid saponins is linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Proposed mechanism of apoptosis induction by this compound and its analogs.
Experimental Protocols
The following is a detailed methodology for a key experiment used to assess the cytotoxic and potential anticancer activity of this compound and its synthetic analogs.
MTT Cell Viability Assay
Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC50).
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound and its synthetic analogs
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound and its synthetic analogs in complete medium. A vehicle control (e.g., DMSO) should also be prepared at the same final concentration as in the highest compound dilution.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for another 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
This compound represents a promising natural product scaffold for the development of novel anticancer and anti-inflammatory agents. While direct comparative data on its synthetic analogs is currently lacking, the principles of structure-activity relationships within the triterpenoid saponin class provide a rational basis for the design of more potent and selective derivatives. Future research should focus on the synthesis and rigorous biological evaluation of a library of this compound analogs. Head-to-head comparative studies are crucial to elucidate the precise effects of structural modifications and to identify lead compounds for further preclinical and clinical development. Furthermore, in-depth mechanistic studies are required to fully understand the signaling pathways modulated by this compound and its derivatives, which will be instrumental in optimizing their therapeutic potential.
References
- 1. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saikosaponin a and its epimer saikosaponin d exhibit anti-inflammatory activity by suppressing activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Caulophyllogenin: A Procedural Guide
Core Principles for Disposal
The disposal of Caulophyllogenin, like any laboratory chemical, must adhere to local, regional, and national regulations.[1][2] Chemical waste generators are responsible for determining if a substance is classified as hazardous waste and ensuring its proper disposal.[1][2] Saponins, the class of compounds to which this compound belongs, are glycosides derived from plants.[3] Waste generated from processes involving saponins, such as extraction, can include spent organic solvents (e.g., ethanol, methanol) and plant residues, which require environmentally sound disposal or recycling methods.[4]
Step-by-Step Disposal and Decontamination Protocol
The following procedure outlines the recommended steps for the disposal of this compound and the decontamination of associated labware.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
2. Waste Segregation:
-
Solid this compound Waste: Collect pure this compound, or materials heavily contaminated with it, in a dedicated, clearly labeled hazardous waste container.
-
Contaminated Labware: Glassware, spatulas, and other reusable equipment should be decontaminated.
-
Solvent Waste: Solvents used to dissolve or extract this compound must be collected in a designated solvent waste container. Do not dispose of solvents down the drain.
-
Aqueous Solutions: Aqueous solutions containing this compound should be treated as chemical waste and disposed of in a labeled aqueous waste container.
3. Spill Management:
-
Small Spills: For minor spills of solid this compound, carefully sweep the material into a designated waste container using appropriate tools.[5] Clean the contaminated surface with water and collect the cleaning materials for disposal as chemical waste.[5]
-
Large Spills: In the event of a larger spill, use a shovel or other appropriate tools to place the material into a suitable waste disposal container.[5] Subsequently, clean the area by spreading water on the contaminated surface and dispose of the cleaning materials in accordance with local and regional authority requirements.[5]
4. Decontamination of Labware:
-
Rinse contaminated labware with an appropriate solvent (e.g., ethanol) to dissolve any remaining this compound. Collect this solvent rinse in the designated solvent waste container.
-
Wash the labware with soap and water.
-
Perform a final rinse with deionized water.
5. Final Disposal:
-
All collected waste containers (solid waste, solvent waste, aqueous waste) must be sealed, properly labeled, and disposed of through your institution's hazardous waste management program.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 488.7 g/mol | [6] |
| Solubility | Soluble in water | [1] |
| LD50 (Oral, Rat) | Data not available | |
| Ecotoxicity | Data not available | |
| Persistence and Degradability | Data not available |
Experimental Protocols
Specific experimental protocols for the disposal of this compound were not found in the search results. The provided step-by-step guidance is based on general chemical safety and disposal principles.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the logical flow for handling this compound waste and managing spills.
Caption: Workflow for the segregation and disposal of this compound waste.
Caption: Decision-making workflow for managing this compound spills.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 4. Sustainable Saponin Extraction: Balancing Efficiency and Environmental Impact [greenskybio.com]
- 5. uww.edu [uww.edu]
- 6. This compound | C30H48O5 | CID 104361 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Caulophyllogenin
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Caulophyllogenin. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of materials.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Glasses | Should be used to prevent splash hazards. Must meet government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | Protective Gown | A long-sleeved, seamless gown is recommended to protect the body from contact with hazardous residues. |
| Hand Protection | Chemical-resistant latex gloves are recommended for short-term use (EN 374-3 level 1).[1] It is good practice to change gloves regularly, typically every 30 to 60 minutes, or immediately if they are damaged or contamination is suspected.[2] | |
| Respiratory Protection | Not Generally Required | Respiratory protection is not typically necessary if the workplace is well-ventilated.[1] However, a fit-tested NIOSH-certified N95 or N100 respirator should be used if there is a risk of generating airborne powder or aerosols.[3] |
| Additional Protection | Head and Hair Covers | Recommended to protect against contamination from hazardous drug residue.[3][4] |
| Shoe Covers | Should be worn to prevent tracking contamination to other areas and should not be worn outside the compounding area.[2][4] |
Occupational Exposure Limits
Occupational Exposure Limits (OELs) are established to protect workers from the adverse health effects of exposure to chemical substances.
| Substance | Occupational Exposure Limit Values |
| This compound | No substances with occupational exposure limit values have been identified.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety. The following workflow outlines the key steps for working with this compound.
Step-by-Step Handling and Disposal Procedures:
1. Preparation:
-
Don PPE: Before handling this compound, put on all required personal protective equipment as detailed in the table above.
-
Prepare Work Area: Ensure you are working in a well-ventilated area, such as under a chemical fume hood.[5] The workspace should be clean and organized.[1]
2. Handling:
-
Safe Handling Practices: Always handle this compound in accordance with good industrial hygiene and safety practices.[1] Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.[1]
-
Accidental Release: In case of a spill, ensure adequate ventilation.[1] Soak up the spill with an inert absorbent material and collect it for disposal.[1]
3. Storage:
-
Storage Conditions: Keep this compound in a dry, cool, and well-ventilated place.[1]
4. First Aid Measures:
-
If Inhaled: Move the person to fresh air.[1]
-
In Case of Skin Contact: Remove contaminated clothing and rinse the skin with water or shower.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[1] If present, remove contact lenses and continue rinsing.[1]
-
If Swallowed: Immediately call a POISON CENTER or doctor.[1] Rinse the mouth.[1]
5. Disposal:
-
Waste Disposal: Dispose of unused this compound and any contaminated materials in accordance with local, regional, and national regulations. Avoid release to the environment.[1]
-
PPE Disposal: Used gloves and other disposable PPE should be disposed of with other "trace" waste materials.[2]
6. Post-Procedure:
-
Doffing PPE: Carefully remove PPE to avoid cross-contamination. Gloves should be rolled off the hand so they are inside out.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water before breaks and at the end of work.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
